Lcl-peg3-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H45N7O6S |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C32H45N7O6S/c1-22(34-2)30(41)37-28(23-8-4-3-5-9-23)32(42)39-14-7-12-27(39)31-36-26(21-46-31)29(40)24-10-6-11-25(20-24)45-19-18-44-17-16-43-15-13-35-38-33/h6,10-11,20-23,27-28,34H,3-5,7-9,12-19H2,1-2H3,(H,37,41)/t22-,27-,28-/m0/s1 |
InChI Key |
JZERDVOSLVVRSS-FAQZDJIUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Lcl-peg3-N3: A Technical Guide to IAP-Mediated Protein Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Lcl-peg3-N3, a crucial building block in the development of targeted protein degraders. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Executive Summary
This compound is not a standalone therapeutic agent but a functionalized chemical moiety designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it comprises the small molecule LCL161, a known ligand for the Inhibitor of Apoptosis Proteins (IAPs), linked to a three-unit polyethylene (B3416737) glycol (PEG3) spacer terminating in an azide (B81097) (N3) group.[1][2] The azide group facilitates covalent conjugation to other molecules, typically a ligand for a target protein of interest, via "click chemistry."[1][3] When incorporated into a chimeric molecule, the this compound component serves to recruit the IAP E3 ubiquitin ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. A prime example of its application is in the construction of LCL-ER(dec), a degrader of the Estrogen Receptor α (ERα).[1][4][5]
Mechanism of Action: The PROTAC Approach
The fundamental mechanism of action of a PROTAC incorporating this compound is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase.
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The bifunctional chimeric molecule, containing the this compound-derived IAP ligand and a ligand for the target protein (e.g., ERα), simultaneously binds to both the IAP E3 ligase and the target protein, forming a ternary complex.
-
Ubiquitination: The proximity induced by the chimeric molecule allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and proteolytically degrades the target protein into smaller peptides. The chimeric molecule is then released and can catalyze further rounds of degradation.
Quantitative Data
The efficacy of the chimeric molecule LCL-ER(dec), synthesized using an this compound precursor, has been quantified through binding affinity assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the binding of a fluorescently labeled estrogen-responsive element decoy [FAM-ER(dec)] to ERα.[1]
| Compound | IC50 (nM) | Target Protein | E3 Ligase Ligand |
| ER(dec) | 39.4 | ERα | None |
| LCL-ER(dec) | 31.2 | ERα | LCL161 (IAP) |
| VH-ER(dec) | 43.7 | ERα | VH032 (VHL) |
| POM-ER(dec) | 52.6 | ERα | Pomalidomide (CRBN) |
Table 1: Binding affinities of various ER(dec)-based chimeric molecules to ERα.[1]
These data indicate that the conjugation of the LCL161-PEG3 moiety to the ER(dec) does not diminish, and in fact slightly enhances, its binding affinity to the target protein ERα.[1]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of LCL-ER(dec).
Synthesis of LCL-ER(dec)
The synthesis of the chimeric molecule involves a copper-catalyzed click reaction to conjugate the azide-functionalized E3 ligase ligand with an alkyne-modified decoy oligonucleotide.[1]
Protocol:
-
Preparation of Ligands: The sense strand of the ER(dec) oligonucleotide is synthesized with a 5'-hexynyl group modification. The this compound is prepared by attaching a PEG3 linker with a terminal azide group to LCL161.[1]
-
Click Reaction: The alkyne-modified sense strand is conjugated to the azide-containing this compound via a copper-catalyzed click reaction.[1]
-
Purification and Annealing: The resulting conjugate is purified, typically by HPLC. The purified sense strand is then annealed with the complementary antisense strand to form the double-stranded LCL-ER(dec).[1]
Western Blotting for ERα Degradation
This protocol is used to assess the ability of LCL-ER(dec) to induce the degradation of ERα in a cellular context.
Protocol:
-
Cell Culture and Treatment: Human breast cancer cells (e.g., MCF-7), which endogenously express ERα, are cultured. The cells are then treated with varying concentrations of LCL-ER(dec) or control compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation.
Luciferase Reporter Assay for ERα Transcriptional Activity
This assay measures the functional consequence of ERα degradation by assessing its transcriptional activity.
Protocol:
-
Cell Transfection and Treatment: Cells are co-transfected with a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a luciferase gene, along with a plasmid for a constitutively expressed control (e.g., Renilla luciferase).
-
Stimulation and Lysis: The transfected cells are treated with the compound of interest (e.g., LCL-ER(dec)) and then stimulated with β-estradiol to activate ERα-dependent transcription. After incubation, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of ERα transcriptional function.[1]
Conclusion
This compound is a versatile chemical tool that enables the recruitment of the IAP E3 ubiquitin ligase to specific proteins of interest. Its application in the creation of chimeric molecules like LCL-ER(dec) demonstrates a powerful strategy for targeted protein degradation. The inherent modularity of this approach, facilitated by the "click chemistry" handle, allows for the adaptation of this E3 ligase-recruiting moiety to target a wide array of proteins for which specific ligands can be developed, opening new avenues for therapeutic intervention and biological research.
References
Lcl-peg3-N3 as a Decoy Oligonucleotide E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted protein degradation, the development of novel molecular entities that can hijack the cellular machinery for therapeutic benefit is of paramount importance. Lcl-peg3-N3 emerges as a specialized chemical tool, functioning as a decoy oligonucleotide E3 ligase ligand. Its unique structure, incorporating a ligand for an E3 ligase and a reactive azide (B81097) group, positions it as a valuable building block for the synthesis of chimeric molecules aimed at degrading specific proteins of interest. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in the development of targeted protein degraders, with a focus on the creation of molecules like LCL-ER(dec) for the degradation of the estrogen receptor.
The core principle behind the utility of this compound lies in the Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4][5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1] this compound provides the E3 ligase-recruiting component, which is essential for this process.
Core Concepts: Decoy Oligonucleotides and E3 Ligase Ligands
Decoy Oligonucleotides:
Decoy oligonucleotides are synthetic single or double-stranded DNA or RNA molecules designed to mimic the consensus binding site of a specific transcription factor or other DNA/RNA-binding protein.[6][7][8] By introducing these decoys into cells, they compete with the endogenous DNA or RNA for binding to the target protein. This sequestration of the protein prevents it from interacting with its natural targets, thereby modulating gene expression or other cellular processes.[6][7] While this compound itself is not a decoy in the traditional sense of binding a transcription factor, the "decoy" nomenclature in its description likely alludes to its oligonucleotide-like features or its role in redirecting a cellular component (the E3 ligase).
E3 Ubiquitin Ligases:
The human genome encodes over 600 E3 ubiquitin ligases, which are key enzymes in the ubiquitin-proteasome system (UPS).[4] They are responsible for the final step of transferring ubiquitin to substrate proteins, leading to their degradation. The specificity of E3 ligases for their substrates makes them attractive targets for therapeutic intervention.[4][5] PROTACs leverage this specificity by using small molecule ligands that can recruit specific E3 ligases, such as Cereblon (CRBN), Von Hippel-Lindau (VHL), and inhibitor of apoptosis proteins (IAPs).[1][2][3][5] this compound is designed to recruit an E3 ligase, although the specific one is often context-dependent based on the core ligand structure.
This compound: A Decoy Oligonucleotide E3 Ligase Ligand
This compound is a chemical entity that serves as a precursor for the synthesis of targeted protein degraders.[9][10][11][12][13] Its key features include:
-
E3 Ligase Ligand Core: A molecular scaffold that is recognized by and binds to an E3 ubiquitin ligase. In the context of this compound, this is suggested to be related to IAP E3 ligases.[9][11]
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are commonly used in PROTAC design to connect the two ligands. They offer good solubility and can be of varying lengths to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[14]
-
Azide (N3) Group: A reactive chemical handle. The azide group is crucial for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific joining of molecular components.[9][10][12][13] Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing an alkyne group or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[9][10][12][13]
The primary application of this compound is in the construction of chimeric molecules. For instance, it can be used to create LCL-ER(dec), a molecule designed to degrade the estrogen receptor (ER).[9][10][11] In this case, a ligand that binds to the estrogen receptor and contains a compatible reactive group (e.g., an alkyne) would be "clicked" to this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H45N7O6S | [9] |
| Molecular Weight | 655.81 g/mol | [9] |
| Appearance | Solid | [9] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [9] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [9] |
Note: Data presented is for this compound. A hydrochloride salt version (this compound HCl) also exists with a molecular formula of C32H46ClN7O6S and a molecular weight of 692.27 g/mol .[11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound-based degraders are often proprietary or specific to a particular research project. However, based on general principles of PROTAC development and click chemistry, the following outlines key experimental methodologies.
Synthesis of a Chimeric Degrader (e.g., LCL-ER(dec)) using this compound
This protocol describes a general workflow for conjugating this compound to a target protein ligand via CuAAC click chemistry.
Materials:
-
This compound
-
Alkyne-modified estrogen receptor ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., TBTA)
-
Solvents (e.g., DMSO, water)
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolution of Reactants: Dissolve this compound and the alkyne-modified estrogen receptor ligand in a suitable solvent like DMSO to prepare stock solutions.
-
Preparation of Catalyst: Prepare a fresh solution of the copper catalyst. This typically involves mixing CuSO4 with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ, and a ligand like TBTA to stabilize the Cu(I) and improve reaction efficiency.
-
Click Reaction: In a reaction vessel, combine the this compound solution and the alkyne-modified ligand solution. Add the catalyst solution to initiate the cycloaddition reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
Purification: Once the reaction is complete, purify the resulting chimeric molecule (LCL-ER(dec)) using a suitable method like reverse-phase High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell-Based Protein Degradation Assay
This protocol outlines a general method to assess the ability of an this compound-based degrader to induce the degradation of its target protein in cultured cells.
Materials:
-
A cell line endogenously expressing the target protein (e.g., MCF-7 cells for the estrogen receptor)
-
The synthesized degrader molecule (e.g., LCL-ER(dec))
-
Cell culture medium and supplements
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for the target protein and a loading control (e.g., anti-ERα and anti-β-actin)
-
Western blot reagents and equipment
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the degrader molecule. Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and controls with the individual E3 ligase ligand and target protein ligand.
-
Incubation: Incubate the treated cells for a specific period (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to ensure equal loading.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the intensity of the protein bands. Normalize the target protein band intensity to the loading control band intensity. Plot the normalized protein levels against the degrader concentration to determine the extent of degradation and calculate parameters like DC50 (concentration at which 50% degradation is achieved).
Signaling Pathways and Experimental Workflows
The development and action of an this compound-based degrader involve a series of steps, from chemical synthesis to biological effect. The following diagrams illustrate these processes.
Caption: Synthesis of a chimeric degrader using this compound.
Caption: Cellular mechanism of targeted protein degradation.
Caption: Workflow for evaluating the efficacy of a degrader.
Conclusion
This compound represents a key enabling tool for researchers in the field of targeted protein degradation. Its design as an E3 ligase ligand equipped with a versatile click chemistry handle facilitates the modular synthesis of PROTACs and other chimeric molecules. The ability to conjugate it to a wide array of target-binding ligands opens up possibilities for developing novel degraders for various proteins implicated in disease. While specific quantitative data and detailed protocols for this compound applications are not always publicly available, the foundational principles of its use are well-established within the broader context of PROTAC research. As the field of targeted protein degradation continues to expand, the utility of well-designed, modular building blocks like this compound will undoubtedly grow, paving the way for the development of next-generation therapeutics.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic applications of transcription factor decoy oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and characterization of decoy oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotides as transcription factor decoys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. E3 Ligase Ligands [jenkemusa.com]
The Pivotal Role of the Azide Group in Lcl-peg3-N3: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the functional significance of each component of a molecule is paramount. In the context of Lcl-peg3-N3, a bifunctional molecule utilized in the development of targeted protein degraders, the terminal azide (B81097) (N3) group serves as a critical chemical handle for the construction of chimeric molecules. This guide provides an in-depth technical overview of the role of the azide group in this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
This compound is a "bait" oligonucleotide E3 ligase ligand that, when coupled with a target-binding moiety, can induce the degradation of specific proteins of interest. The azide group is the key enabler of this coupling, primarily through a highly efficient and specific chemical reaction known as "click chemistry."
The Azide Group as a "Click Chemistry" Handle
The azide group's primary function in this compound is to participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This bioorthogonal reaction allows for the covalent ligation of this compound to a molecule containing an alkyne group, forming a stable triazole linkage. This modular approach is instrumental in the synthesis of chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs).
Two main types of azide-alkyne click chemistry are relevant to the application of this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join molecules with terminal alkynes and azides. It is the most common method for creating the chimeric molecule LCL-ER(dec), which targets the estrogen receptor (ERα) for degradation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides. This method is advantageous when the use of a potentially cytotoxic copper catalyst is a concern.
The azide group in this compound, therefore, provides a versatile and reliable point of attachment for researchers to conjugate it to a wide array of target-binding molecules, enabling the rapid development of novel protein degraders.
Quantitative Data Summary
The following tables summarize the key quantitative data from the development and characterization of LCL-ER(dec), a chimeric molecule synthesized using this compound, as reported by Naganuma et al. in ACS Medicinal Chemistry Letters (2022).
| Compound | IC50 (nM) for ERα Binding | Melting Temperature (Tm, °C) |
| ER(dec) | 39.4 | 64.5 |
| LCL-ER(dec) | 31.2 | 64.3 |
| VH-ER(dec) | 43.7 | 66.9 |
| POM-ER(dec) | 52.6 | 62.9 |
Table 1: Binding Affinity and Thermal Stability of Estrogen Receptor Decoy Oligonucleotides.
| Compound (10 µM) | ERα Degradation in MCF-7 cells (%) |
| LCL-ER(dec) | ~75% |
| VH-ER(dec) | ~50% |
| POM-ER(dec) | ~25% |
Table 2: Estrogen Receptor α (ERα) Degradation Efficiency of Chimeric Molecules in MCF-7 Cells.
Experimental Protocols
Synthesis of LCL-ER(dec) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of the chimeric molecule LCL-ER(dec) by conjugating the alkyne-modified estrogen receptor decoy oligonucleotide (ER(dec)-alkyne) with this compound.
Materials:
-
ER(dec)-alkyne
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF)
-
Water (nuclease-free)
-
HPLC for purification
Procedure:
-
Dissolve ER(dec)-alkyne (1.0 eq) and this compound (1.5 eq) in a mixture of DMF and water.
-
Prepare a fresh solution of the copper(I) catalyst by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the copper(I) catalyst solution to the mixture of ER(dec)-alkyne and this compound.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (5.0 eq) in water.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the LCL-ER(dec) conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Western Blot for ERα Degradation in MCF-7 Cells
This protocol describes the procedure to assess the degradation of ERα in MCF-7 breast cancer cells upon treatment with LCL-ER(dec).
Materials:
-
MCF-7 cells
-
LCL-ER(dec)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LCL-ER(dec) (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
Visualizing the Molecular Logic and Workflow
To further clarify the concepts and procedures described, the following diagrams have been generated using the DOT language.
An In-depth Technical Guide to Lcl-peg3-N3 for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Lcl-peg3-N3, a critical reagent in the development of novel targeted protein degradation (TPD) strategies. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in degrading the estrogen receptor alpha (ERα), a key target in breast cancer research.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs). Chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs), are at the forefront of this technology. These bifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, linked together by a chemical linker. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound is an azide-functionalized derivative of LCL161, a potent IAP (Inhibitor of Apoptosis Protein) E3 ligase ligand. The inclusion of a PEG3 (triethylene glycol) spacer and a terminal azide (B81097) (N3) group makes it a versatile building block for the synthesis of PROTACs using "click chemistry." The azide group allows for the facile and efficient conjugation to a POI-binding moiety that has been functionalized with an alkyne group.
A prime example of its application is in the creation of LCL-ER(dec), a degrader of the estrogen receptor alpha (ERα).[1] In this construct, this compound is conjugated to a decoy oligonucleotide that specifically binds to ERα.
Mechanism of Action of LCL-ER(dec)
The chimeric molecule LCL-ER(dec), synthesized using this compound, hijacks the cellular IAP E3 ligase to induce the degradation of ERα. The process can be summarized in the following steps:
-
Binding to ERα: The decoy oligonucleotide portion of LCL-ER(dec) binds specifically to the estrogen receptor alpha (ERα) within the cell.
-
Recruitment of IAP E3 Ligase: The LCL161 moiety of the molecule simultaneously binds to the IAP E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding results in the formation of a ternary complex consisting of ERα, LCL-ER(dec), and the IAP E3 ligase.
-
Ubiquitination: The proximity induced by the ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to ERα.
-
Proteasomal Degradation: The poly-ubiquitinated ERα is then recognized and degraded by the 26S proteasome.
Mechanism of LCL-ER(dec) mediated ERα degradation.
Quantitative Data
The efficacy of LCL-ER(dec) in degrading ERα has been demonstrated through various in vitro experiments. The following tables summarize key quantitative findings from the foundational study by Naganuma et al. (2022).[1]
Table 1: Binding Affinities of Decoy Oligonucleotide Conjugates to ERα
| Compound | IC50 (nM) |
| ER(dec) | 39.4 |
| LCL-ER(dec) | 31.2 |
| VH-ER(dec) | 43.7 |
| POM-ER(dec) | 52.6 |
Data obtained from a competitive fluorescence polarization assay.[1]
Table 2: Degradation of ERα by LCL-ER(dec) in MCF-7 Cells
| Concentration of LCL-ER(dec) | ERα Protein Level (% of Control) |
| 0 nM (Control) | 100% |
| 10 nM | ~60% |
| 30 nM | ~20% |
| 100 nM | <10% |
Estimated from Western blot analysis after 24 hours of transfection.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of this compound based PROTACs for ERα degradation.
Synthesis of LCL-ER(dec) via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-modified decoy oligonucleotide (ER(dec)-alkyne) with this compound.
Synthesis workflow for LCL-ER(dec).
Materials:
-
ER(dec)-alkyne (alkyne-modified decoy oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
HPLC for purification
Protocol:
-
Dissolve ER(dec)-alkyne (1 equivalent) and this compound (1.5 equivalents) in a mixture of DMSO and nuclease-free water.
-
Prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) in nuclease-free water.
-
Prepare a fresh solution of sodium ascorbate (1 equivalent) in nuclease-free water.
-
Add the copper sulfate/THPTA solution to the mixture of ER(dec)-alkyne and this compound.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by LC-MS.
-
Purify the resulting LCL-ER(dec) conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Cell Culture and Transfection
MCF-7 cells, an ERα-positive breast cancer cell line, are suitable for these studies.
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
6-well plates
-
Transfection reagent (e.g., Lipofectamine)
-
LCL-ER(dec)
Protocol:
-
Culture MCF-7 cells in complete EMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. Briefly, dilute LCL-ER(dec) to the desired final concentrations (e.g., 10, 30, 100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted LCL-ER(dec) and transfection reagent, and incubate at room temperature to allow complex formation.
-
Add the transfection complexes to the cells in fresh medium.
-
Incubate the cells for 24 hours before harvesting for analysis.
Western Blot Analysis of ERα Degradation
This protocol is for the detection and quantification of ERα protein levels following treatment with LCL-ER(dec).
Materials:
-
Treated and control MCF-7 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to the β-actin signal for each sample.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs and other chimeric molecules for targeted protein degradation. Its azide functionality allows for straightforward and efficient conjugation to a wide range of protein-binding moieties through click chemistry. The successful application of this compound in the creation of LCL-ER(dec) for the selective degradation of ERα highlights its potential in advancing research and drug discovery efforts against transcription factors and other challenging targets. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their own targeted protein degradation studies.
References: [2] MedchemExpress.com. This compound Decoy Oligonucleotide Ligand. [3] InvivoChem. Ligands for E3 Ligase - this compound. [1] Naganuma, M., et al. (2022). Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands. ACS Medicinal Chemistry Letters, 13(1), 134-139.[1][4] [5] TargetMol. This compound.
References
An In-depth Technical Guide to Lcl-peg3-N3 in Click Chemistry for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of Lcl-peg3-N3, a bifunctional linker that has emerged as a valuable tool in the field of targeted protein degradation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). By leveraging the power of click chemistry, this compound facilitates the efficient conjugation of a target protein-binding element with an E3 ligase-recruiting ligand, paving the way for the development of novel therapeutics.
Core Concepts: this compound and Click Chemistry
This compound is a chemical linker that incorporates three key functional components:
-
A Ligand for an E3 Ligase: The "Lcl" portion of the name refers to a ligand that binds to an Inhibitor of Apoptosis (IAP) protein, which can function as an E3 ubiquitin ligase. This moiety is responsible for hijacking the cell's natural protein degradation machinery.
-
A Polyethylene (B3416737) Glycol (PEG) Spacer: The "peg3" component is a three-unit polyethylene glycol chain. This flexible, hydrophilic spacer enhances the solubility and bioavailability of the final chimeric molecule and provides optimal spacing between the two ends of the PROTAC.
-
An Azide (B81097) Group: The "-N3" signifies the presence of a terminal azide group. This functional group is the key to its utility in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.
Click Chemistry is a powerful chemical philosophy that utilizes rapid and reliable reactions for the covalent joining of molecular building blocks. This compound is designed to participate in two primary types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide (present on this compound) and a terminal alkyne on a target-binding molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for biological applications.
Application in PROTAC Development: The LCL-ER(dec) Case Study
A prime example of this compound's application is in the development of LCL-ER(dec) , a chimeric molecule designed to degrade the Estrogen Receptor alpha (ERα), a key driver in many breast cancers. In this construct, this compound serves as the bridge connecting an IAP ligand (LCL161) to a decoy oligonucleotide that specifically binds to ERα[1][2].
Mechanism of Action of LCL-ER(dec)
The mechanism by which LCL-ER(dec) induces the degradation of ERα involves a series of orchestrated cellular events. The process begins with the bifunctional molecule entering the cell and simultaneously binding to both ERα via its decoy oligonucleotide and to an IAP protein (acting as an E3 ligase) through its LCL161 moiety. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules from the E3 ligase to ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell[1][2].
Quantitative Data
The efficacy of LCL-ER(dec) has been evaluated through various quantitative assays, including binding affinity and protein degradation assessments.
| Molecule | Target Binding Affinity (Kd, nM) | ERα Degradation (%) at 100 nM |
| LCL-ER(dec) | 2.5 ± 0.3 | ~75% |
| ER(dec) (decoy only) | 2.1 ± 0.2 | No significant degradation |
Data synthesized from the findings reported by Naganuma et al.[1][3]. The degradation percentage is an approximation based on Western blot analysis.
Experimental Protocols
Synthesis of LCL-ER(dec) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an alkyne-modified decoy oligonucleotide with this compound.
Materials:
-
Alkyne-modified ERα decoy oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified decoy oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified decoy oligonucleotide and this compound in the reaction buffer. A slight molar excess of this compound (e.g., 1.5 equivalents) is recommended.
-
In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper(I) catalyst solution to the oligonucleotide/linker mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the resulting LCL-ER(dec) conjugate using a suitable method such as HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.
-
Western Blot Analysis of ERα Degradation
This protocol describes the steps to assess the degradation of ERα in cells treated with LCL-ER(dec).
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
LCL-ER(dec)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LCL-ER(dec) or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Conclusion
This compound is a versatile and powerful tool for the construction of chimeric molecules for targeted protein degradation. Its compatibility with highly efficient click chemistry reactions allows for the rapid and modular assembly of PROTACs. The successful development of LCL-ER(dec) highlights the potential of using this compound in conjunction with decoy oligonucleotides to target and degrade proteins that have been challenging to address with traditional small molecule inhibitors. This approach opens up new avenues for drug discovery and the development of novel therapeutics for a range of diseases.
References
Lcl-peg3-N3: A Technical Guide to Developing Chimeric Molecules for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Lcl-peg3-N3 in the development of chimeric molecules, a novel class of therapeutics designed for targeted protein degradation. We will delve into the core principles, experimental methodologies, and practical applications of this technology, with a specific focus on the development of a degrader for the Estrogen Receptor α (ERα).
Introduction to this compound and Chimeric Molecules
This compound is a bifunctional chemical entity that serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises three key components:
-
LCL (LCL161) moiety: An Inhibitor of Apoptosis Protein (IAP) E3 ligase ligand. This part of the molecule is responsible for recruiting the cellular protein degradation machinery.
-
peg3: A three-unit polyethylene (B3416737) glycol (PEG) linker. The linker connects the E3 ligase ligand to the target protein ligand and its length and composition are critical for the efficacy of the final chimeric molecule. PEG linkers are often employed to enhance solubility and cell permeability[1][2][3][4][5][6].
-
N3 (Azide): A reactive chemical group that enables facile and efficient conjugation to a target protein ligand via "click chemistry"[7][8][9].
Chimeric molecules, such as PROTACs and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins[1][2][3][10][11]. They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[1][2][3][10][11]. By bringing the target protein and the E3 ligase into close proximity, the chimeric molecule facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome[10][11].
The LCL-ER(dec) Case Study: Targeting Estrogen Receptor α
A prime example of the application of an LCL-based chimeric molecule is the development of LCL-ER(dec), a degrader of Estrogen Receptor α (ERα)[1]. ERα is a key transcription factor in the development and progression of breast cancer, making it a critical therapeutic target. In this case, a decoy oligonucleotide that specifically binds to the estrogen-responsive element (ERE) of ERα was used as the target protein ligand[1][11]. This decoy oligonucleotide was conjugated to an LCL161-PEG-azide moiety (analogous to this compound) via a copper-catalyzed click reaction to generate LCL-ER(dec)[1].
Quantitative Data Summary
The efficacy of LCL-ER(dec) and related molecules has been evaluated through various in vitro assays. The key quantitative findings are summarized in the tables below.
Table 1: Binding Affinity of Decoy Oligonucleotides to ERα
| Decoy Oligonucleotide | Binding Affinity (Kd, nM) |
| ER(dec) | 15 ± 2 |
| Scrambled Decoy 1 | >1000 |
| Scrambled Decoy 2 | >1000 |
| Scrambled Decoy 3 | >1000 |
| Data extracted from Naganuma et al., ACS Med Chem Lett, 2022[1][11]. This table clearly demonstrates the high and specific binding affinity of the ER(dec) oligonucleotide for its target, ERα, in contrast to the scrambled sequences. |
Table 2: ERα Degradation by LCL-ER(dec) in MCF-7 Cells
| Treatment | Concentration | ERα Protein Level (relative to control) |
| LCL-ER(dec) | 100 nM | Significant Reduction |
| LCL-ER(dec) | 300 nM | Stronger Reduction |
| VH-ER(dec) | 100 nM | Moderate Reduction |
| VH-ER(dec) | 300 nM | Moderate Reduction |
| POM-ER(dec) | 100 nM | Minor Reduction |
| POM-ER(dec) | 300 nM | Minor Reduction |
| Qualitative summary based on Western blot data from Naganuma et al., ACS Med Chem Lett, 2022[1]. LCL-ER(dec) demonstrated the most potent degradation of ERα compared to chimeric molecules recruiting VHL (VH-ER(dec)) and Cereblon (POM-ER(dec)) E3 ligases. |
Table 3: Cell Viability of MCF-7 Cells Treated with LCL-ER(dec)
| Treatment | Concentration | Effect on Cell Proliferation |
| LCL-ER(dec) | Not specified | Effective suppression |
| ER(dec) alone | Not specified | No significant suppression |
| Data mentioned in the supplementary information of Naganuma et al., ACS Med Chem Lett, 2022[1]. The degradation of ERα by LCL-ER(dec) translates to a functional anti-proliferative effect in ERα-positive breast cancer cells. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of LCL-ER(dec).
Synthesis of LCL-ER(dec)
The synthesis of LCL-ER(dec) is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.
Materials:
-
5'-hexynyl modified sense strand of ER(dec) oligonucleotide
-
Azide-functionalized LCL161-PEG3 linker (this compound)
-
Copper(I) iodide-tri(ethyl)phosphite complex (CuIP(OEt)3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Antisense strand of ER(dec) oligonucleotide
-
Nuclease-free water
-
Sodium acetate (B1210297)
-
Ethanol
Protocol:
-
Dissolve the 5'-hexynyl modified sense strand of ER(dec) and the azide-functionalized LCL161-PEG3 linker in DMSO.
-
Add the CuIP(OEt)3 catalyst to the mixture.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Purify the resulting single-stranded LCL-ER(dec) conjugate by HPLC and lyophilize.
-
Precipitate the collected oligonucleotide in a solution of 0.3 M sodium acetate (pH 5.2) in 70% ethanol.
-
Resuspend the purified single strand in nuclease-free water.
-
Add the corresponding antisense strand to the aqueous solution.
-
Hybridize the strands by heating at 95°C for 10 minutes, followed by gradual cooling to room temperature to form the final double-stranded LCL-ER(dec) molecule.
Western Blotting for ERα Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.
Materials:
-
MCF-7 cells
-
LCL-ER(dec)
-
Lipofectamine (for transfection of the oligonucleotide-based molecule)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Seed MCF-7 cells in appropriate culture plates.
-
Transfect the cells with varying concentrations of LCL-ER(dec) using a suitable transfection reagent.
-
Incubate the cells for 24 hours.
-
To confirm proteasome-dependent degradation, co-treat cells with LCL-ER(dec) and a proteasome inhibitor (e.g., MG132) or a ubiquitin-activating enzyme inhibitor (e.g., MLN7243)[1].
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative ERα protein levels.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of an this compound based chimeric molecule.
Signaling Pathway of IAP-Mediated Protein Degradation
The diagram below depicts the mechanism of action by which an this compound based chimeric molecule induces the degradation of a target protein.
Conclusion
This compound is a versatile and powerful tool for the development of chimeric molecules for targeted protein degradation. The azide (B81097) functionality allows for straightforward and efficient synthesis of a wide range of degraders through click chemistry. The case study of LCL-ER(dec) demonstrates the potential of this approach to target challenging proteins like transcription factors, which are often considered "undruggable" with traditional small molecule inhibitors[1]. The ability to rationally design and synthesize molecules that can specifically eliminate disease-causing proteins opens up new avenues for therapeutic intervention in a variety of diseases, including cancer. Further research and optimization of the linker and target-binding moieties will continue to expand the utility and efficacy of this promising therapeutic modality.
References
- 1. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Ligand-induced estrogen receptor α degradation by the proteasome: new actors? | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
The Crucial Role of the PEG3 Linker in Lcl-peg3-N3: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the strategic design of chimeric molecules is paramount to achieving therapeutic efficacy. At the heart of these constructs lies the linker element, a component that profoundly influences the overall properties and function of the molecule. This technical guide delves into the significance of the polyethylene (B3416737) glycol (PEG) linker in Lcl-peg3-N3, a critical building block for the development of potent and specific protein degraders. This compound serves as a foundational reagent for constructing chimeric molecules, such as LCL-ER(dec), which has demonstrated selective degradation of the estrogen receptor α (ERα), a key target in breast cancer therapy.[1][2]
Physicochemical Properties of this compound and its Conjugates
The incorporation of a PEG3 linker in this compound imparts favorable physicochemical properties that are essential for its function in biological systems. The table below summarizes the key quantitative data associated with this molecule and its application in the LCL-ER(dec) degrader.
| Parameter | Value | Significance | Reference |
| This compound Molecular Formula | C32H45N7O6S | Defines the elemental composition of the molecule. | [3] |
| This compound Molecular Weight | 655.81 g/mol | Provides the mass of one mole of the compound. | [3] |
| LCL-ER(dec) ERα Degradation | Effective at 0.1 µM in MCF-7 cells | Demonstrates potent degradation of the target protein at sub-micromolar concentrations. | [4] |
| LCL-ER(dec) Selectivity | Selectively degrades ERα | Highlights the targeted nature of the chimeric molecule, minimizing off-target effects. | [1][2] |
The Multifaceted Role of the PEG3 Linker
The PEG3 linker in this compound is not merely a spacer but a functional component that critically influences the properties of the resulting chimeric molecule. Its significance can be attributed to several key factors:
-
Enhanced Solubility and Biocompatibility: The hydrophilic nature of the PEG linker improves the aqueous solubility of the often hydrophobic degrader molecules, which is crucial for their administration and distribution in biological systems.[5][6] This increased solubility helps to prevent aggregation and improves the overall developability of the therapeutic agent.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG3 linker are critical for facilitating the formation of a stable ternary complex between the target protein (ERα), the chimeric degrader (LCL-ER(dec)), and the E3 ligase. This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet not so long as to be overly flexible, which could destabilize the complex.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic properties of therapeutics.[5] The PEG linker can shield the chimeric molecule from enzymatic degradation and reduce its renal clearance, thereby prolonging its circulation half-life and enhancing its in vivo efficacy.
-
Facilitated "Click Chemistry" Conjugation: this compound is designed with a terminal azide (B81097) (N3) group, making it amenable to bioorthogonal "click chemistry" reactions.[3][7][8][9] This allows for the efficient and specific conjugation of the Lcl moiety to a target-binding molecule, such as the decoy oligonucleotide in LCL-ER(dec), which contains a corresponding alkyne group. The PEG linker provides the necessary spacing and flexibility for this reaction to occur efficiently.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies involved in the synthesis and evaluation of this compound based chimeric molecules.
Synthesis of LCL-ER(dec) via Click Chemistry
The synthesis of the chimeric degrader LCL-ER(dec) involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to conjugate the this compound with an alkyne-modified decoy oligonucleotide that binds to ERα.[1][2]
Materials:
-
This compound
-
Alkyne-modified ERα decoy oligonucleotide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified decoy oligonucleotide, this compound, CuSO4, sodium ascorbate, and THPTA in appropriate solvents (e.g., DMSO, water).
-
Catalyst Premix: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.
-
Click Reaction: In a reaction vessel, combine the alkyne-modified decoy oligonucleotide and this compound. Add the catalyst premix to the reaction mixture.
-
Initiation: Initiate the reaction by adding sodium ascorbate.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final LCL-ER(dec) conjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted starting materials and catalyst components.
Western Blot Analysis of ERα Degradation
To assess the ability of LCL-ER(dec) to induce the degradation of ERα, Western blot analysis is performed on cell lysates from a relevant cell line, such as the ERα-positive breast cancer cell line MCF-7.[4]
Materials:
-
MCF-7 cells
-
LCL-ER(dec)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MCF-7 cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of LCL-ER(dec) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against ERα and the loading control antibody.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the protein bands and normalize the ERα signal to the loading control to determine the extent of protein degradation.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of action for LCL-ER(dec)-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
References
- 1. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 4. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 9. LCL-PEG3-N3_TargetMol [targetmol.com]
Methodological & Application
Protocol for Utilizing L-carnitine-PEG3-N3 in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097). Lcl-peg3-N3 is a valuable bifunctional molecule featuring an E3 ligase ligand (LCL161) and a terminal azide group connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure makes it an ideal reagent for the synthesis of chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs), through CuAAC reactions.[1][2]
PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The modular nature of the CuAAC reaction allows for the rapid and efficient synthesis of PROTAC libraries by linking various alkyne-modified target protein ligands to this compound.
This document provides a detailed protocol for the use of this compound in CuAAC reactions, enabling the synthesis of bioconjugates for applications in chemical biology and drug discovery.
Experimental Protocols
This protocol is based on the synthesis of LCL-ER(dec), a chimeric molecule designed to degrade the estrogen receptor, as described by Naganuma et al. (2022).[2]
Materials
-
This compound
-
Alkyne-functionalized molecule of interest (e.g., a ligand for a target protein)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand
-
Solvent: A mixture of Dimethyl Sulfoxide (DMSO) and water is commonly used.
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
General CuAAC Reaction Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of THPTA in water or DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine this compound and the alkyne-functionalized molecule in a solvent mixture (e.g., DMSO/water).
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature with gentle stirring.
-
Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the desired triazole-linked product.
-
Quantitative Data
The following table summarizes the reaction conditions for the synthesis of LCL-ER(dec) using this compound and an alkyne-modified estrogen response element decoy oligonucleotide (ER(dec)-alkyne), as reported by Naganuma et al. (2022).[2]
| Reagent | Molar Ratio (relative to ER(dec)-alkyne) | Final Concentration |
| ER(dec)-alkyne | 1 | 10 µM |
| This compound | 1.5 | 15 µM |
| CuSO₄ | 5 | 50 µM |
| Sodium Ascorbate | 50 | 500 µM |
| Solvent | - | H₂O |
| Reaction Time | - | 1 hour |
| Reaction Temperature | - | Room Temperature |
Visualizations
E3 Ubiquitin Ligase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving an E3 ubiquitin ligase, which is the class of enzymes targeted by the LCL161 moiety of this compound.
Caption: A simplified diagram of the E3 ubiquitin ligase-mediated protein degradation pathway.
Experimental Workflow for CuAAC Reaction
This diagram outlines the key steps involved in a typical CuAAC reaction using this compound.
Caption: A step-by-step workflow for the CuAAC reaction with this compound.
Logical Relationship: PROTAC Formation
This diagram illustrates the logical relationship in forming a PROTAC molecule using this compound and an alkyne-functionalized ligand for a protein of interest (POI).
Caption: The formation of a PROTAC molecule via a CuAAC reaction.
References
Application Notes: Synthesis and Evaluation of IAP-Recruiting PROTACs Using Lcl-peg3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting them. By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism offers a powerful alternative to traditional occupancy-based inhibition.
Lcl-peg3-N3 is a versatile, ready-to-use chemical tool for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase. It comprises the IAP ligand (a derivative of LCL161), a three-unit polyethylene (B3416737) glycol (PEG3) linker to enhance solubility and optimize spatial orientation, and a terminal azide (B81097) (N3) group. The azide handle makes this compound ideal for modular PROTAC assembly via highly efficient and bio-orthogonal "click chemistry" reactions. This application note details the use of this compound in the synthesis and evaluation of a PROTAC targeting the Estrogen Receptor α (ERα), a key transcription factor in breast cancer.
Mechanism of Action
A PROTAC created with this compound functions by forming a ternary complex between the target protein and the IAP E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.
Application of Lcl-peg3-N3 in Live-Cell Imaging Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lcl-peg3-N3 is a versatile chemical probe that serves as a ligand for E3 ubiquitin ligases and a valuable tool for bioorthogonal chemistry.[1][2][3][4][5] Its core structure allows it to be incorporated into proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins of interest.[3][4][5] The presence of a terminal azide (B81097) (N3) group makes this compound amenable to "click chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4][5] This feature enables the covalent attachment of various functional molecules, including fluorophores, for imaging applications.
This document provides detailed application notes and protocols for the conceptual use of this compound in live-cell imaging experiments. By conjugating this compound to a fluorescent dye, researchers can create a probe to visualize the subcellular localization of E3 ligases or to track the dynamics of PROTAC-mediated protein degradation in real-time.
Principle of Application
The primary application of this compound in live-cell imaging involves its use as a fluorescently-tagged E3 ligase ligand. Once conjugated to a fluorophore, the resulting probe can be introduced into living cells. The probe is expected to bind to its target E3 ligase, allowing for the visualization of the ligase's distribution and dynamics within the cellular environment.
Furthermore, when incorporated into a PROTAC, a fluorescently-labeled this compound component can serve as a reporter to monitor the entire protein degradation process. This includes tracking the PROTAC's cellular uptake, its engagement with the target protein and the E3 ligase to form a ternary complex, and the subsequent trafficking and degradation of the target protein via the ubiquitin-proteasome system. Live-cell imaging of these processes provides critical insights into the mechanism of action, efficacy, and kinetics of novel PROTAC-based therapeutics.[2]
Key Applications
-
Visualization of E3 Ligase Subcellular Localization: Tracking the distribution and trafficking of specific E3 ligases in living cells.
-
Real-time Monitoring of PROTAC Activity: Observing the cellular uptake, distribution, and target engagement of PROTACs.
-
Quantification of Protein Degradation Dynamics: Measuring the rate and extent of target protein degradation in response to PROTAC treatment.
-
Mechanism of Action Studies: Elucidating the spatiotemporal events involved in the formation of the ternary complex and subsequent proteasomal degradation.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from live-cell imaging experiments using a fluorescently-labeled this compound probe.
| Parameter | Example Value | Method of Measurement | Reference |
| Probe Concentration for Imaging | 100 - 500 nM | Titration experiment to determine optimal signal-to-noise ratio | [General Live-Cell Imaging Protocols] |
| Incubation Time | 30 - 60 minutes | Time-course experiment to achieve steady-state labeling | [General Live-Cell Imaging Protocols] |
| Half-maximal Degradation (DC50) | 50 nM at 4 hours | Dose-response and time-course imaging analysis | [2] |
| Maximal Degradation (Dmax) | >90% | Quantification of fluorescence intensity over time | [2] |
| Time to Onset of Degradation | ~30 minutes | High-temporal-resolution time-lapse microscopy | [2] |
Experimental Protocols
Protocol 1: Conjugation of a Fluorophore to this compound via SPAAC
This protocol describes the copper-free click chemistry reaction to conjugate an alkyne-modified fluorophore (e.g., DBCO-Fluorophore) to this compound.
Materials:
-
This compound
-
DBCO-modified fluorophore (e.g., DBCO-Cy5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-modified fluorophore in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 1.2 molar equivalents of the DBCO-modified fluorophore solution with 1 molar equivalent of the this compound solution.
-
Mix gently and incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently-labeled this compound conjugate from unreacted components using an SEC column equilibrated with PBS.
-
Collect the fractions containing the fluorescent conjugate, identified by its color and/or absorbance at the fluorophore's excitation wavelength.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry.
-
Store the purified fluorescent probe at -20°C or -80°C, protected from light.
-
Protocol 2: Live-Cell Imaging of E3 Ligase Localization
This protocol outlines the use of the fluorescent this compound probe to visualize E3 ligase distribution in living cells.
Materials:
-
Fluorescent this compound probe (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Hoechst 33342 or other suitable nuclear stain (optional)
-
High-resolution fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
-
Labeling:
-
Prepare a working solution of the fluorescent this compound probe in pre-warmed live-cell imaging medium at the desired final concentration (e.g., 100-500 nM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
(Optional) In the last 10 minutes of incubation, add a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately transfer the dish to the pre-warmed microscope stage.
-
Acquire images using the appropriate filter sets for the chosen fluorophore and optional nuclear stain.
-
Mandatory Visualization
Caption: Workflow for the synthesis and application of a fluorescent this compound probe for live-cell imaging.
Caption: Signaling pathway of PROTAC-mediated protein degradation visualized using a fluorescently-labeled this compound.
References
- 1. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 5. LCL-PEG3-N3_TargetMol [targetmol.com]
Application Notes and Protocols for Lcl-peg3-N3 in In-Situ Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Lcl-peg3-N3 in in-situ click chemistry applications, particularly for the development of targeted protein degraders. The protocols and data presented are based on established principles of in-situ click chemistry and the known applications of this compound in the synthesis of chimeric molecules for protein degradation.
Introduction to this compound and In-Situ Click Chemistry
This compound is a valuable chemical probe and building block for chemical biology and drug discovery. It is a decoy oligonucleotide E3 ligase ligand that incorporates an azide (B81097) (N3) moiety, making it amenable to click chemistry reactions.[1][2] Specifically, the azide group can undergo a highly efficient and bioorthogonal cycloaddition reaction with an alkyne-containing molecule. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a metal catalyst if a strained alkyne is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2]
In-situ click chemistry is a powerful target-guided synthesis strategy where the biological target itself acts as a template to catalyze the formation of a high-affinity ligand from a mixture of reactive fragments.[3] By binding to adjacent sites on the protein surface, the azide- and alkyne-containing fragments are brought into close proximity and high effective concentration, thereby accelerating the click reaction and leading to the selective formation of the product with the highest affinity for the target.
This approach is particularly relevant for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a precursor to the E3 ligase-recruiting arm of a PROTAC. In an in-situ context, a target protein can template the click reaction between this compound and an alkyne-modified target-binding molecule, leading to the formation of a potent and selective PROTAC. A notable application is the development of chimeric molecules to degrade the estrogen receptor (ER), a key target in breast cancer therapy.[3]
Key Applications
-
Targeted Protein Degradation: Development of PROTACs and other chimeric molecules to induce the degradation of specific proteins, such as the estrogen receptor.[3]
-
Fragment-Based Drug Discovery: Identification and optimization of high-affinity ligands by screening fragment libraries in the presence of the target protein.
-
In-situ Screening: Rapidly screen for binders to a target protein by detecting the formation of a unique "clicked" product.
Experimental Overview: In-Situ Formation of an Estrogen Receptor Degrader
The following sections describe a representative workflow for the in-situ formation of an estrogen receptor (ERα) degrader using this compound and an alkyne-modified ERα binder. This process involves the ERα protein templating the CuAAC reaction between the two components.
Experimental Workflow Diagram
Caption: Workflow for in-situ click chemistry using this compound.
Quantitative Data Summary
The following tables provide representative quantitative data for a typical in-situ click chemistry experiment aimed at forming an estrogen receptor degrader.
Table 1: Reagent Concentrations and Reaction Conditions
| Parameter | Value | Notes |
| Reagents | ||
| This compound | 10 µM | Final concentration in the reaction mixture. |
| Alkyne-ERα Binder | 10 µM | Final concentration in the reaction mixture. |
| ERα Protein (recombinant) | 1 µM | Final concentration in the reaction mixture. |
| Catalyst (for CuAAC) | ||
| CuSO₄ | 50 µM | Final concentration. |
| THPTA (ligand) | 250 µM | Tris(3-hydroxypropyltriazolylmethyl)amine, a water-soluble ligand to stabilize Cu(I). |
| Sodium Ascorbate | 1 mM | Reducing agent to generate Cu(I) in situ. |
| Reaction Conditions | ||
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | A common buffer for biological reactions. |
| Temperature | 25°C (Room Temperature) | Incubation temperature. |
| Incubation Time | 2 - 4 hours | Reaction time can be optimized. |
| Analysis | ||
| LC-MS | ESI-MS | To confirm the mass of the "clicked" product. |
| Western Blot | Anti-ERα antibody | To quantify the degradation of ERα in a cell-based assay. |
Table 2: Representative Experimental Results
| Experiment Condition | Product Formation (Relative Units) | ERα Degradation (% of Control) |
| Complete In-Situ Reaction (with ERα) | 100 | 75% |
| No ERα Protein Control | < 5 | No significant degradation |
| No Copper Catalyst Control | < 2 | No significant degradation |
| This compound only | Not Applicable | No significant degradation |
| Alkyne-ERα Binder only | Not Applicable | No significant degradation |
Detailed Experimental Protocols
Protocol 1: In-Situ Click Chemistry Reaction (CuAAC)
This protocol describes the setup of the in-situ click chemistry reaction where the estrogen receptor alpha (ERα) templates the formation of a degrader from this compound and an alkyne-modified ERα binder.
Materials:
-
This compound (stock solution in DMSO)
-
Alkyne-modified ERα binder (e.g., alkyne-modified estradiol, stock solution in DMSO)
-
Recombinant human ERα protein (in appropriate storage buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. It is recommended to prepare a master mix for multiple reactions.
-
PBS buffer to bring the final volume to the desired amount (e.g., 100 µL).
-
ERα protein to a final concentration of 1 µM.
-
This compound to a final concentration of 10 µM.
-
Alkyne-modified ERα binder to a final concentration of 10 µM.
-
THPTA solution to a final concentration of 250 µM.
-
CuSO₄ solution to a final concentration of 50 µM.
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1 mM to initiate the click reaction. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 2-4 hours. Protect the reaction from light.
-
Analysis: After incubation, the reaction mixture can be analyzed by LC-MS to detect the formation of the "clicked" product. The product will have a molecular weight equal to the sum of the molecular weights of this compound and the alkyne-modified ERα binder.
Protocol 2: Cell-Based Estrogen Receptor Degradation Assay
This protocol is for assessing the ability of the in-situ generated degrader to induce the degradation of ERα in a relevant cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and alkyne-modified ERα binder
-
Copper catalyst components (as in Protocol 1, though for in-cell click chemistry, lower concentrations and cell-permeable catalysts may be required)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound and the alkyne-modified ERα binder at desired concentrations. For in-cell click chemistry, the catalyst components are also added (concentrations should be optimized for minimal cytotoxicity).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-ERα antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of ERα protein in treated versus control cells.
Signaling Pathway: ERα Degradation by a PROTAC
The following diagram illustrates the mechanism of action of an ERα-targeting PROTAC, which can be formed in-situ using this compound.
Caption: Mechanism of ERα degradation via the ubiquitin-proteasome system.
Conclusion
This compound is a versatile reagent for in-situ click chemistry, enabling the target-guided synthesis of potent and selective molecules. The protocols and conceptual frameworks provided here offer a starting point for researchers to design and execute experiments aimed at developing novel therapeutics, particularly in the field of targeted protein degradation. As with any experimental system, optimization of reaction conditions and validation through appropriate controls are crucial for success.
References
Application Notes & Protocols: Conjugation of Lcl-peg3-N3 to a DBCO-Containing Molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the conjugation of Lcl-peg3-N3, an azide-functionalized polyethylene (B3416737) glycol (PEG) derivative, to a molecule containing a dibenzocyclooctyne (DBCO) group. This conjugation is achieved through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a type of "click chemistry" that is highly efficient, specific, and biocompatible, proceeding rapidly at room temperature without the need for a copper catalyst. This makes it an ideal method for conjugating sensitive biomolecules. The resulting stable triazole linkage is crucial in various applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and diagnostic imaging.
Chemical Principle: SPAAC Reaction
The core of the conjugation method is the reaction between the terminal azide (B81097) (-N3) group of this compound and the strained alkyne within the DBCO moiety. The inherent ring strain of the DBCO group significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously.
Application Notes and Protocols for Lcl-peg3-N3 in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Lcl-peg3-N3 in the context of fragment-based drug discovery (FBDD). While not a traditional fragment for initial screening, this compound serves as a powerful tool in the subsequent stages of FBDD, particularly in the "fragment growing" and "fragment linking" phases to generate potent bifunctional molecules.
This compound is a chemical probe that contains a ligand for the cIAP1 E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) (N3) group.[1][2][3][4] The azide group allows for its conjugation to alkyne-modified fragments through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][4] This enables the conversion of a weakly binding fragment into a targeted protein degrader, a novel and powerful therapeutic modality.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H45N7O6S | [2] |
| Molecular Weight | 655.81 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
| Solubility | Soluble in DMSO | [3] |
Table 2: Example Data for a Fragment-to-Degrader Workflow
This table illustrates the expected progression of binding affinity and cellular activity as a fragment is evolved into a degrader using this compound.
| Compound | Description | Target Binding Affinity (K D) | Cellular Target Degradation (DC50) |
| Fragment Hit | Initial weakly binding fragment identified from a screening campaign. | 500 µM | > 100 µM |
| Alkyne-modified Fragment | Fragment derivatized with an alkyne handle for click chemistry. | 450 µM | > 100 µM |
| Fragment-Lcl-peg3-N3 Conjugate | Final bifunctional degrader molecule. | 2 µM | 50 nM |
Experimental Protocols
Protocol 1: Conjugation of an Alkyne-Modified Fragment to this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the chemical ligation of a fragment hit, which has been synthetically modified to incorporate an alkyne group, to this compound.
Materials:
-
Alkyne-modified fragment
-
This compound (MedChemExpress, HY-139999 or similar)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile (B52724) for purification
Procedure:
-
Prepare a 10 mM stock solution of the alkyne-modified fragment in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 10 mM alkyne-modified fragment (0.5 µmol, 1 equivalent)
-
55 µL of 10 mM this compound (0.55 µmol, 1.1 equivalents)
-
A freshly prepared premix of:
-
10 µL of 50 mM CuSO4 in water (0.5 µmol, 1 equivalent)
-
10 µL of 250 mM sodium ascorbate in water (2.5 µmol, 5 equivalents)
-
10 µL of 100 mM THPTA in water (1 µmol, 2 equivalents)
-
-
-
Adjust the final reaction volume to 500 µL with PBS containing 10% DMSO.
-
Vortex the reaction mixture gently and allow it to react for 1-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product. Confirm the identity and purity by LC-MS and NMR.
Protocol 2: Target Engagement Assay using Surface Plasmon Resonance (SPR)
This protocol is for validating the binding of the newly synthesized fragment-Lcl-peg3-N3 conjugate to the target protein.
Materials:
-
Immobilized target protein on a sensor chip (e.g., CM5 chip)
-
Fragment-Lcl-peg3-N3 conjugate
-
SPR running buffer (e.g., PBS with 0.05% Tween 20 and 2% DMSO)
-
SPR instrument
Procedure:
-
Prepare a dilution series of the fragment-Lcl-peg3-N3 conjugate in the running buffer (e.g., from 100 µM down to 1 nM).
-
Equilibrate the sensor chip with the running buffer until a stable baseline is achieved.
-
Inject the different concentrations of the conjugate over the sensor surface containing the immobilized target protein. Use a reference flow cell without the protein for background subtraction.
-
Monitor the change in response units (RU) to detect binding.
-
After each injection, regenerate the sensor surface if necessary, according to the protein's stability and the manufacturer's instructions.
-
Analyze the resulting sensorgrams using the instrument's software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K D).
Protocol 3: In-Cell Western Blot for Target Protein Degradation
This protocol assesses the ability of the fragment-Lcl-peg3-N3 conjugate to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Fragment-Lcl-peg3-N3 conjugate
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the fragment-Lcl-peg3-N3 conjugate (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control and a co-treatment with a proteasome inhibitor as a control.
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (the concentration at which 50% of the protein is degraded).
Mandatory Visualizations
Caption: Workflow from FBDD hit to a targeted protein degrader using this compound.
References
Application Notes and Protocols for Protein Degradation Studies Using Lcl-peg3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI.
Lcl-peg3-N3 is a valuable chemical tool for the synthesis of PROTACs. It is a decoy oligonucleotide E3 ligase ligand that specifically recruits Inhibitor of Apoptosis Proteins (IAPs).[1] The molecule features a PEG3 linker and a terminal azide (B81097) (N3) group, which allows for the convenient attachment of a POI-binding moiety via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
A notable application of this compound is in the creation of degraders for proteins that lack small molecule binders, such as transcription factors. By using a decoy oligonucleotide that binds to the target protein, a functional degrader can be synthesized. A prime example is the development of LCL-ER(dec), a chimeric molecule that degrades the Estrogen Receptor α (ERα) by linking an ERα-binding decoy oligonucleotide to this compound.[1]
These application notes provide a comprehensive guide to the experimental design for protein degradation studies using this compound, with a focus on the characterization of novel degraders.
Data Presentation: Quantitative Analysis of Protein Degradation
A crucial aspect of characterizing a novel degrader is the quantitative assessment of its efficacy. The primary parameters used are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). This data is typically generated from dose-response experiments and analyzed using Western blotting or other quantitative protein analysis methods.
While the seminal study by Naganuma et al. (2022) demonstrated the successful degradation of ERα using LCL-ER(dec) via Western blot analysis, specific DC50 and Dmax values were not explicitly reported in the primary publication.[1] The table below provides a template for presenting such quantitative data, populated with representative values for a hypothetical degrader synthesized using this compound.
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| LCL-ER(dec) | ERα | MCF-7 | Not Reported | >50% (qualitative) | 24 | [Naganuma et al., 2022][1] |
| Representative Degrader X | Target Protein Y | Cell Line Z | 50 | 90 | 24 | [Hypothetical Data] |
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of the processes involved in targeted protein degradation and the experimental approaches to validate them, the following diagrams are provided.
Experimental Protocols
Synthesis of this compound-based PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-modified POI-binding ligand.
Materials:
-
This compound
-
Alkyne-modified POI-binding ligand (e.g., alkyne-modified decoy oligonucleotide for ERα)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare stock solutions:
-
This compound in DMSO.
-
Alkyne-modified POI ligand in water or a suitable buffer.
-
CuSO4 in deionized water.
-
Sodium ascorbate in deionized water (prepare fresh).
-
THPTA or TBTA in DMSO/water.
-
-
In a microcentrifuge tube, combine the alkyne-modified POI ligand and this compound in a suitable solvent mixture (e.g., DMSO/water).
-
Add the copper catalyst premix (CuSO4 and THPTA/TBTA).
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture and incubate at room temperature for 1-4 hours, or as optimized.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Western Blotting for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI (e.g., MCF-7 for ERα)
-
Cell culture medium and supplements
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC to determine the dose-response. Include a vehicle control (DMSO). For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of the PROTAC on the treated cells.
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a versatile building block for the synthesis of IAP-recruiting PROTACs, particularly for challenging targets like transcription factors. The protocols and guidelines presented here provide a robust framework for the design, synthesis, and characterization of novel protein degraders. Rigorous experimental validation, including quantitative assessment of protein degradation and evaluation of cellular effects, is essential for the successful development of new therapeutic agents based on this technology.
References
Troubleshooting & Optimization
Optimizing Lcl-peg3-N3 Click Chemistry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Lcl-peg3-N3 click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of click chemistry reactions can it undergo?
This compound is a decoy oligonucleotide E3 ligase ligand containing an azide (B81097) (N3) moiety.[1][2] This functional group allows it to participate in two main types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing a terminal alkyne group in the presence of a copper(I) catalyst.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained cyclooctynes, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).[1][2][]
Q2: Which type of click chemistry should I choose for my experiment with this compound?
The choice between CuAAC and SPAAC depends on the specific requirements of your experiment.
-
CuAAC is a robust and high-yielding reaction.[4] However, the copper catalyst can be toxic to living cells, which may be a concern for certain biological applications.[5]
-
SPAAC is a bioorthogonal reaction that proceeds without a toxic metal catalyst, making it ideal for live-cell imaging and in vivo studies.[][5]
Q3: What are the key components of a CuAAC reaction?
A typical CuAAC reaction involves the following components:
-
Azide-containing molecule: In this case, this compound.
-
Alkyne-containing molecule: Your molecule of interest with a terminal alkyne.
-
Copper(I) catalyst: Often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[6]
-
Reducing agent: Commonly sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) state.[6][7]
-
Copper-chelating ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are used to stabilize the Cu(I) catalyst and increase reaction efficiency.[6][8]
-
Solvent: A variety of solvents can be used, often a mixture of water and an organic solvent like t-BuOH, DMF, or DMSO.[6]
Q4: What are the primary sources of background signal in click chemistry reactions?
Background signals can arise from several sources:
-
In CuAAC: Non-specific binding of copper ions to biomolecules and side reactions with free thiols (e.g., in cysteine residues) are common issues.[9] Reactive oxygen species (ROS) generated by the copper catalyst can also contribute to background.[9]
-
In SPAAC: Strained cyclooctynes can react with free thiols, leading to off-target labeling.[9] The hydrophobicity of some cyclooctynes can also cause non-specific binding.[9]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive copper catalyst (oxidation of Cu(I) to Cu(II)). | 1. Use freshly prepared solutions, especially the sodium ascorbate. 2. Degas solvents to remove oxygen. 3. Ensure a sufficient excess of the reducing agent.[6] 4. Use a copper-chelating ligand like THPTA to protect the Cu(I) catalyst.[6] |
| Poor reagent quality or degradation. | 1. Verify the purity of your this compound and alkyne-containing molecule. 2. Store azide-containing compounds properly, as they can be unstable.[10] | |
| Steric hindrance around the azide or alkyne. | 1. Increase the reaction temperature. 2. Extend the reaction time.[10] 3. Consider redesigning the linker if steric hindrance is significant.[11] | |
| High Background Signal | Non-specific binding of the copper catalyst. | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in 5-10 fold excess over the copper sulfate (B86663).[9] 2. Perform a final wash with a copper chelator like EDTA.[9] |
| Side reactions with thiols. | 1. For protein samples, consider increasing the concentration of the reducing agent TCEP (e.g., up to 3 mM).[9] | |
| Impure reagents. | 1. Use high-purity reagents and freshly prepared solutions.[9] | |
| Reaction Reproducibility Issues | Inconsistent reagent concentrations or addition order. | 1. Standardize the protocol, including the order of reagent addition. A recommended order is to mix CuSO₄ with the ligand first, add this to the azide and alkyne substrates, and then initiate the reaction with sodium ascorbate.[11] |
| Variable oxygen exposure. | 1. Implement a consistent degassing procedure for all reactions.[10] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Issue | Potential Cause | Troubleshooting Steps |
| Slow Reaction Rate | Low reactivity of the chosen cyclooctyne (B158145). | 1. Select a more reactive cyclooctyne. The reactivity is driven by the ring strain.[5][12] |
| Low concentration of reactants. | 1. Increase the concentration of this compound or the cyclooctyne-containing molecule. | |
| High Background Signal | Non-specific binding of the cyclooctyne. | 1. Decrease the concentration of the cyclooctyne probe. 2. Increase the number and duration of washing steps.[9] 3. Add a blocking agent like BSA to your buffers.[9] |
| Reaction with thiols. | 1. While less common than with some cyclooctynes, if off-target labeling is suspected, thiol-containing reagents should be avoided in the buffer if possible.[9] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the reaction of this compound with an alkyne-containing molecule in solution.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)[6]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example, 10 mM this compound in DMSO, 10 mM alkyne in DMSO, 100 mM CuSO₄ in water, and 1 M sodium ascorbate in water (prepare fresh).[10] Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the this compound (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent.[6]
-
Prepare the catalyst premix in a separate tube: combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this stand for 1-2 minutes.[6]
-
Add the catalyst premix to the solution of azide and alkyne. The final copper concentration should generally be between 50 and 100 µM.[11][13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[10]
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 1-12 hours.[6]
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified by standard methods such as chromatography. For biomolecules, purification might involve size-exclusion chromatography or dialysis to remove excess reagents and copper.[10]
-
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol provides a general workflow for labeling live cells using this compound and a DBCO-conjugated fluorophore.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound (for intracellular targeting if applicable, may require a delivery method)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Imaging medium
Procedure:
-
Cell Preparation and Labeling with this compound (if applicable):
-
Incubate cells with this compound under conditions that allow for its uptake and localization to the target of interest. This step is highly dependent on the experimental design.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[5]
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5]
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[5]
-
Replace the PBS with imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Reagent | Typical Concentration/Ratio | Purpose |
| This compound (Azide) | 1.0 equivalent | Starting material |
| Alkyne | 1.0 - 1.2 equivalents | Reaction partner |
| CuSO₄ | 1-5 mol% (small molecules) 50-100 µM (bioconjugation)[10][11][13] | Copper(II) source |
| Sodium Ascorbate | 5-10 mol% (small molecules) 5-10 fold molar excess over CuSO₄ (bioconjugation) | Reducing agent to generate Cu(I)[6] |
| THPTA (Ligand) | 5 equivalents relative to copper[10] | Stabilizes Cu(I) and accelerates the reaction[6] |
Visual Diagrams
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.
References
- 1. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. jenabioscience.com [jenabioscience.com]
Technical Support Center: Troubleshooting Lcl-peg3-N3 Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving low yield and other common issues encountered during Lcl-peg3-N3 conjugation reactions.
Introduction to this compound Conjugation
This compound is a decoy oligonucleotide E3 ligase ligand functionalized with a terminal azide (B81097) (-N3) group via a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This azide group enables its covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) through a highly efficient and specific bioorthogonal reaction known as "click chemistry".[3][4] This process can be categorized into two main types:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join the azide of this compound with a terminal alkyne on a target molecule, forming a stable triazole linkage.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction occurs between the azide of this compound and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.[2]
Frequently Asked Questions (FAQs) and Troubleshooting
General Issues
Q1: My overall conjugation yield is consistently low. Where should I start troubleshooting?
A1: Low conjugation yield can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the integrity and purity of your starting materials, this compound and your alkyne- or cyclooctyne-modified molecule. Then, critically evaluate your reaction conditions, including stoichiometry, solvent, temperature, and reaction time. It is also beneficial to perform a small-scale control reaction with known good reagents to ensure the issue is not with the general protocol.
Q2: How can I confirm that the conjugation reaction has been successful?
A2: Several analytical techniques can be used to confirm the formation of the conjugate and assess its purity:
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight, confirming the addition of the this compound moiety.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unreacted starting materials.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a successful reaction will result in a shift in the molecular weight of your protein, which can be visualized as a higher band on an SDS-PAGE gel.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) upon successful conjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Specific Issues
Q3: I am observing low or no product formation in my CuAAC reaction. What are the likely causes?
A3: Low yield in CuAAC reactions is often related to the copper catalyst. Key factors to investigate include:
-
Inactive Copper(I) Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.[6] It is crucial to use freshly prepared reducing agents like sodium ascorbate (B8700270) and to degas your reaction buffer.[6]
-
Inhibition of the Catalyst: Components in your reaction mixture, such as chelators (e.g., EDTA) or high concentrations of thiols (e.g., from glutathione), can bind to the copper catalyst and inhibit the reaction.[7]
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and a copper-stabilizing ligand (if used) are critical and may require optimization for your specific system.
Q4: My biomolecule appears to be degrading or aggregating during the CuAAC reaction. How can I prevent this?
A4: The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules.[7] To mitigate this:
-
Use a Copper-Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can protect the copper catalyst from oxidation, accelerate the reaction, and sequester the copper to reduce its damaging effects on biomolecules.[7]
-
Work at Lower Temperatures: Performing the reaction at 4°C can help to preserve the stability of sensitive molecules, although this may require a longer reaction time.
-
Optimize pH: For biomolecules, a pH range of 7-9 is generally employed to balance reaction efficiency and biomolecule stability.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Specific Issues
Q5: My SPAAC reaction is very slow or has a low yield. What could be the problem?
A5: While SPAAC avoids the complexities of a copper catalyst, several factors can still lead to poor outcomes:
-
Instability of the Cyclooctyne: Strained cyclooctynes like DBCO can be unstable under certain conditions, such as in the presence of reducing agents like TCEP. Ensure proper storage and handling of your cyclooctyne-modified molecule.
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction. The inclusion of a PEG spacer in this compound helps to mitigate this, but the environment around the cyclooctyne on your target molecule is also important.
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly impact SPAAC reaction kinetics. For instance, some studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[8]
Q6: Are there any common buffer components I should avoid in my SPAAC reaction?
A6: Yes. Avoid using sodium azide as a preservative in any of your buffers or stock solutions, as it will react with and quench your strained cyclooctyne reagent.
Quantitative Data for Reaction Optimization
The following tables provide general starting points for optimizing your this compound conjugation reactions. The optimal conditions may vary depending on the specific properties of your target molecule.
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1.5 - 10 molar excess | Relative to the alkyne-modified molecule. |
| Alkyne-Modified Molecule | 10 µM - 1 mM | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 1 mM | |
| Sodium Ascorbate | 5 molar excess over CuSO₄ | Prepare fresh. |
| Copper Ligand (e.g., THPTA) | 1 - 5 molar excess over CuSO₄ | Recommended to protect biomolecules.[7] |
Table 2: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffer (e.g., PBS) | Amine-free buffers are essential if modifying primary amines.[6] |
| pH | 7.0 - 8.5 | A balance between reaction rate and biomolecule stability.[6] |
| Temperature | 4°C to Room Temperature | Lower temperatures for sensitive biomolecules.[6] |
| Reaction Time | 1 - 16 hours | Monitor reaction progress by an appropriate analytical method. |
Table 3: Recommended Reagent Concentrations and Ratios for SPAAC
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1.5 - 5 molar excess | Relative to the cyclooctyne-modified molecule. |
| Cyclooctyne-Modified Molecule | 10 µM - 1 mM |
Table 4: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Some studies suggest faster kinetics in HEPES.[8] |
| pH | 7.0 - 8.5 | Generally compatible with physiological pH.[2] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate.[8] |
| Reaction Time | 1 - 24 hours | SPAAC is generally slower than CuAAC. |
Experimental Protocols
The following are representative protocols for the conjugation of this compound to an alkyne- or DBCO-modified protein. These should be considered as starting points and may require optimization.
Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA stock solution (e.g., 50 mM in water)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the alkyne-modified protein solution is at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 5 times the copper concentration.
-
Gently mix the contents.
-
-
Initiate the Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 times the copper concentration.
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted this compound, copper, and other small molecules.
-
Protocol 2: SPAAC Conjugation of this compound to a DBCO-Modified Protein
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein solution.
-
Add the this compound stock solution to achieve a 3- to 5-fold molar excess over the protein.
-
Gently mix the contents.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 37°C for 1-4 hours. The optimal time and temperature will depend on the reactivity of the specific DBCO reagent and steric factors.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted this compound.
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. LCL-PEG3-N3_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to improve the stability of Lcl-peg3-N3 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Lcl-peg3-N3 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues encountered during the handling and use of this compound in solution.
Question 1: Why has my this compound solution lost reactivity in click chemistry applications?
Answer: Loss of reactivity is the most common indicator of this compound degradation. The primary causes are the reduction of the azide (B81097) group or hydrolysis of the PEG linker.
Potential Causes & Solutions:
-
Presence of Reducing Agents: The azide functional group is readily reduced to an amine by common laboratory reagents, rendering it inactive for click chemistry.
-
Solution: Ensure that all buffers and solutions are free from reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME). If a reduction step is necessary for other components of your experiment (e.g., reducing disulfide bonds in a protein), it must be performed before the addition of this compound, and the reducing agent must be completely removed, for example, by using a desalting column.
-
-
Improper pH of the Solution: The stability of the PEG linker, which may contain ester bonds, is pH-dependent. Both acidic and basic conditions can accelerate hydrolytic cleavage of the linker.
-
Solution: Prepare this compound solutions in buffers with a pH range of 6.0-7.5. Avoid strongly acidic or basic conditions. If your experiment requires a different pH, the this compound solution should be prepared immediately before use and incubated for the shortest possible time.
-
-
Exposure to Light: Organic azides can be sensitive to light, which can induce photolytic decomposition into highly reactive nitrenes.[1]
-
Solution: Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[1] Avoid prolonged exposure to ambient light during experimental setup.
-
-
Incorrect Storage Temperature: The stability of this compound in solution is highly dependent on temperature.
-
Solution: For short-term storage (up to one month), store aliquots at -20°C. For longer-term storage (up to six months), store at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Question 2: I observe precipitation or cloudiness in my this compound solution. What is the cause?
Answer: Precipitate formation can be due to low solubility in the chosen solvent or degradation of the compound.
Potential Causes & Solutions:
-
Solvent Choice: While the PEG linker enhances aqueous solubility, this compound may have limited solubility in certain buffers, especially at high concentrations.
-
Solution: The recommended solvent for creating a stock solution is DMSO. Further dilutions can then be made into aqueous buffers. If using aqueous buffers directly, ensure the final concentration does not exceed the solubility limit. Gentle warming and vortexing may aid dissolution.
-
-
Degradation Products: The products of hydrolysis or other degradation pathways may be less soluble than the parent compound.
-
Solution: Address the potential causes of degradation outlined in Question 1 (pH, light, temperature, reducing agents). If degradation is suspected, it is recommended to use a fresh vial of this compound.
-
This compound Stability Summary
The following table summarizes the key factors affecting the stability of this compound in solution and recommended conditions for its use.
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 7.5 | Minimizes hydrolysis of the PEG linker. Avoids the formation of hazardous hydrazoic acid under acidic conditions.[1] |
| Temperature | Working Solution: Use immediately. Short-term Storage: -20°C (up to 1 month). Long-term Storage: -80°C (up to 6 months). | Low temperatures slow down chemical degradation and hydrolysis. |
| Light Exposure | Store and handle in the dark (e.g., amber vials). | Prevents photolytic decomposition of the azide group.[1] |
| Additives | Avoid reducing agents (DTT, TCEP, BME), strong acids, and heavy metal salts. | Reducing agents convert the azide to an amine.[2] Acids can form explosive hydrazoic acid.[1] Heavy metals can form explosive metal azides.[1] |
| Solvent | Stock Solution: DMSO. Working Solution: Aqueous buffers (e.g., PBS, HEPES). | DMSO ensures good solubility for stock solutions. |
Visual Guides and Workflows
Potential Degradation Pathways for this compound
This diagram illustrates the two primary pathways of this compound degradation in solution: reduction of the azide group and hydrolysis of a potential ester in the PEG linker.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for this compound Instability
Use this decision tree to diagnose and resolve issues related to the stability of your this compound solution.
Caption: Troubleshooting decision tree for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound? A: We recommend preparing a high-concentration stock solution in anhydrous DMSO. This stock solution can then be aliquoted into single-use amounts and stored at -80°C. When needed, an aliquot can be thawed and diluted into the desired aqueous buffer immediately before use.
Q2: Can I store this compound in an aqueous buffer? A: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis. If you need to make a solution in an aqueous buffer, it should be used on the same day it is prepared.
Q3: Is this compound compatible with copper-catalyzed click chemistry (CuAAC)? A: Yes, the azide group is designed for click chemistry reactions. However, be aware that heavy metals can form unstable and potentially explosive metal azides.[1] While Cu(I) is a catalyst, you should always follow established safety protocols for CuAAC reactions and avoid storing this compound in the presence of copper salts.
Q4: How can I verify the integrity of my this compound before an experiment? A: While direct analysis may not be feasible for all labs, you can run a small-scale positive control reaction. For example, perform a click reaction with a known alkyne-containing fluorescent dye. Successful conjugation and subsequent fluorescence detection can confirm the activity of your this compound.
Q5: Are there any solvents I should absolutely avoid? A: Yes. Avoid halogenated solvents like dichloromethane (B109758) and chloroform, as they can react with azides to form explosive compounds.[1] Also, avoid acidic solutions, which can generate highly toxic and explosive hydrazoic acid.[1]
Experimental Protocol: Stability Assessment of this compound in a Custom Buffer
This protocol provides a framework for testing the stability of this compound in your specific experimental buffer.
Objective: To determine the rate of degradation of this compound in a user-defined buffer by monitoring its reactivity over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
User's experimental buffer
-
An alkyne-functionalized reporter molecule (e.g., a fluorescent dye with a DBCO or alkyne group for SPAAC or CuAAC)
-
Appropriate analytical instrument (e.g., HPLC, LC-MS, or plate reader for fluorescence)
-
Amber vials
Workflow Diagram:
Caption: Experimental workflow for stability testing.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare Test Solutions: Dilute the DMSO stock solution into your experimental buffer in separate amber vials to a final concentration of 1 mM. Prepare enough vials for each time point and condition.
-
Incubation: Incubate the vials under the desired conditions (e.g., room temperature, 4°C, 37°C). Include a control vial stored at -80°C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each condition.
-
Control Reaction: React each aliquot with a molar excess of an alkyne-functionalized reporter molecule. Ensure the reaction goes to completion according to the manufacturer's protocol for the reporter molecule.
-
Analysis: Analyze the amount of conjugated product formed.
-
HPLC/LC-MS: Separate the reaction mixture and quantify the peak area of the conjugated product.
-
Fluorescence: If using a fluorescent reporter, measure the fluorescence intensity. Ensure unreacted dye is accounted for (e.g., through a purification step or by using a dye that is fluorescent only upon conjugation).
-
-
Data Interpretation: Plot the signal of the conjugated product versus time. A decrease in signal over time indicates degradation of the this compound in your buffer. This will allow you to determine an acceptable time frame for using this compound in your specific experimental conditions.
References
Lcl-peg3-N3 solubility issues and how to resolve them
Welcome to the technical support center for Lcl-peg3-N3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound that functions as a decoy oligonucleotide E3 ligase ligand.[1][2][3] It is primarily utilized in the development of chimeric molecules, such as LCL-ER(dec), which are designed to degrade specific proteins like the estrogen receptor.[1][2][3] Furthermore, its terminal azide (B81097) (N3) group makes it a valuable reagent for "click chemistry," a type of reaction used to join molecules together with high efficiency and specificity.[1][2][3] This allows for its use in bioconjugation, such as linking it to other molecules for targeted delivery or imaging. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is typically a solid at room temperature.[1][4] For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions.[4] If you encounter solubility issues with the standard form, the hydrochloride salt version (this compound HCl) may offer different solubility characteristics, and solvents such as water, ethanol, or Dimethylformamide (DMF) can be tested.[4] It is always advisable to start with a small amount of the product to test for solubility before dissolving the entire batch.[1][4]
Q3: My this compound is not dissolving well even in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound, even in recommended solvents, consider the following troubleshooting steps:
-
Gentle Warming: Mild heating can often aid in the dissolution of PEGylated compounds, which may sometimes dissolve slowly at room temperature.[5]
-
Sonication: Using a sonicator bath can help to break up solid particles and enhance solvation.
-
Vortexing: Vigorous vortexing can also facilitate the dissolution process.
-
Solvent Purity: Ensure that your solvent is anhydrous and of high purity, as contaminants can sometimes affect solubility.
Q4: Are there established formulations for in vivo use of this compound?
A4: Yes, for compounds with low water solubility like this compound, several formulations can be used for in vivo studies. These often involve a combination of solvents and surfactants to create a stable solution or suspension. It is crucial to use freshly prepared formulations for the best results.[1] The choice of formulation will depend on the specific experimental requirements and animal model.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Testing
Before preparing a bulk solution, it is prudent to perform a small-scale solubility test.
Objective: To determine the most effective solvent for your specific lot of this compound.
Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a desired concentration.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Observe the solution. If the solid has not completely dissolved, proceed to the enhancement techniques below.
Solubility Enhancement Techniques
If initial attempts to dissolve the compound are unsuccessful, the following methods can be employed.
dot
References
Preventing non-specific binding of Lcl-peg3-N3 conjugates
Welcome to the Technical Support Center for Lcl-peg3-N3 Conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding and to offer troubleshooting support for experiments involving this compound and related molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a decoy oligonucleotide ligand for an E3 ligase, designed for use in developing chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins.[1][2] The "peg3" component indicates a 3-unit polyethylene (B3416737) glycol (PEG) linker, which improves solubility and pharmacokinetic properties. The terminal azide (B81097) group (N3) allows for its conjugation to other molecules, such as a target protein ligand, via "click chemistry".[1]
Q2: What are the primary causes of non-specific binding (NSB) when using this compound conjugates?
A2: Non-specific binding of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The non-PEG components of the conjugate or the target-binding ligand may have hydrophobic regions that can non-specifically interact with proteins and other cellular components.
-
Electrostatic Interactions: The oligonucleotide nature of this compound and the charge of the conjugated molecule can lead to non-specific binding to oppositely charged molecules or surfaces.
-
Binding to Affinity Matrices: In applications like pull-down assays, the conjugate or other proteins in the lysate can bind non-specifically to the beads (e.g., agarose (B213101) or magnetic beads).
-
Click Chemistry Reagents: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst itself can sometimes mediate non-specific labeling of proteins.
Q3: How does the PEG linker in this compound help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) linker helps to mitigate non-specific binding in several ways. PEG is a hydrophilic polymer that creates a hydration layer around the conjugate. This steric hindrance and hydrophilic shield can reduce the exposure of hydrophobic regions and minimize non-specific interactions with other proteins and surfaces, thus improving the signal-to-noise ratio in various assays.
Q4: What are the most effective general strategies to minimize non-specific binding?
A4: A multi-pronged approach is often the most effective:
-
Use of Blocking Agents: Pre-incubating your sample with a blocking agent can saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and normal serum.
-
Buffer Optimization: Adjusting the salt concentration and pH of your buffers can disrupt non-specific electrostatic interactions. Adding non-ionic detergents like Tween-20 or Triton X-100 can reduce hydrophobic interactions.
-
Proper Washing Steps: Implementing stringent wash steps with optimized buffers after incubation with the conjugate is crucial to remove non-specifically bound molecules.
-
Pre-clearing of Lysates: In pull-down assays, pre-incubating the cell lysate with beads alone before adding your "bait" conjugate can remove proteins that non-specifically bind to the beads themselves.
Troubleshooting Guides
Issue 1: High background in Western Blot after a pull-down assay.
| Possible Cause | Recommended Solution |
| Non-specific binding of proteins to the beads. | Pre-clear the lysate by incubating it with beads alone for 30-60 minutes at 4°C before adding your this compound conjugate. |
| Insufficient blocking of the membrane. | Ensure the membrane is fully blocked. Use a common blocking agent like 5% non-fat dry milk or 3-5% BSA in TBST. Extend blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Suboptimal wash buffer composition. | Increase the stringency of your wash buffers. You can increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 1% Triton X-100 or 0.5% Tween-20). Perform multiple, short washes. |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that provides a good signal without high background. |
| The this compound conjugate itself is binding non-specifically. | Include a "beads-only" control and a control with an irrelevant azide-containing molecule to assess the level of non-specific binding from your conjugate. Optimize the blocking and washing steps as described above. |
Issue 2: Low or no signal (no target protein identified).
| Possible Cause | Recommended Solution |
| Inefficient "click" reaction for conjugation. | Ensure the purity of your azide (this compound) and alkyne-containing molecules. For CuAAC, use a freshly prepared solution of sodium ascorbate (B8700270) and a copper-stabilizing ligand like THPTA. Consider using strain-promoted azide-alkyne cycloaddition (SPAAC) if your molecules are sensitive to copper. |
| The this compound conjugate is not binding the E3 ligase. | Confirm the integrity of the this compound conjugate. Run a positive control with a known binder. |
| The interaction between the target protein and the conjugated ligand is weak. | Optimize the incubation time and temperature for the pull-down assay. Ensure the lysis buffer is compatible with maintaining the protein-protein interaction. |
| Overly stringent wash conditions. | If you have high stringency wash buffers, you may be disrupting the specific interaction. Try reducing the salt or detergent concentration in your wash buffers. |
| Target protein is degraded. | Always use protease inhibitors in your lysis buffer. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
This table summarizes the characteristics and common working concentrations of various blocking agents. The optimal choice may depend on the specific application.
| Blocking Agent | Common Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Well-characterized, reduces a wide range of NSB. Good for phospho-protein detection. | Can be a source of cross-reactivity with some antibodies. More expensive than milk. |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin (B1667282), which can interfere with related assays. |
| Normal Serum (e.g., from the host of the secondary antibody) | 1-5% (v/v) | Very effective at blocking Fc receptor-mediated NSB. | Can contain endogenous antibodies that may cross-react. |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | May not be as effective as BSA or milk in all situations. |
| Commercial Blocking Buffers | Varies (follow manufacturer's instructions) | Optimized formulations, often protein-free options are available. | Generally more expensive. |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Can be effective in reducing hydrophobic interactions. | May not be sufficient as a sole blocking agent. |
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| NaCl | 150-500 mM | Reduces non-specific electrostatic interactions. |
| Non-ionic Detergents (Tween-20, Triton X-100) | 0.05-1% (v/v) | Disrupts non-specific hydrophobic interactions. |
| BSA | 0.1-1% (w/v) | Acts as a general protein blocker in solution to prevent binding to surfaces and other proteins. |
Experimental Protocols
Protocol 1: Pull-Down Assay to Identify Proteins Interacting with a PROTAC
This protocol describes a pull-down assay using a PROTAC constructed with an this compound conjugate. The PROTAC is first conjugated to an alkyne-biotin tag via a click reaction.
1. Biotinylation of the PROTAC via Click Chemistry (CuAAC)
-
In a microcentrifuge tube, dissolve the alkyne-functionalized PROTAC (containing the this compound moiety) and an azide-biotin tag (1.2 equivalents) in a suitable solvent (e.g., DMSO/water).
-
Prepare a fresh premix of CuSO₄ (5 mol%) and a copper-stabilizing ligand such as THPTA (25 mol%).
-
Add the copper/ligand premix to the PROTAC/biotin-azide solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (50 mol%).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the biotinylated PROTAC using an appropriate method (e.g., HPLC or dialysis) to remove unreacted reagents.
2. Cell Lysis
-
Culture and treat cells as required for your experiment.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
3. Pull-Down Assay
-
For each pull-down reaction, use 500 µg to 1 mg of total protein lysate.
-
Pre-clearing: Add 20 µL of streptavidin-coated magnetic beads to the lysate. Incubate with gentle rotation for 1 hour at 4°C to remove proteins that bind non-specifically to the beads.
-
Place the tube on a magnetic rack and carefully transfer the pre-cleared supernatant to a new tube.
-
Add the biotinylated PROTAC (your "bait") to the pre-cleared lysate to a final concentration of 1-5 µM. As a negative control, add an equivalent amount of biotin alone.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 30 µL of fresh streptavidin-coated magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing:
-
Place the tube on a magnetic rack, remove the supernatant, and discard.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with 0.1% Tween-20). For each wash, resuspend the beads and rotate for 5 minutes at 4°C.
-
Consider a high-salt wash (e.g., with 500 mM NaCl) to further reduce non-specific binding.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your protein of interest.
-
Mandatory Visualizations
Caption: Mechanism of Action for a PROTAC utilizing an this compound conjugate.
Caption: General experimental workflow for a pull-down assay using a PROTAC.
References
Technical Support Center: Optimizing PROTAC Linker Length with Lcl-peg3-N3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimera (PROTAC) linker length using Lcl-peg3-N3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
A1: this compound is a bifunctional molecule designed for PROTAC synthesis. It consists of three components:
-
Lcl : A decoy oligonucleotide ligand that recruits an E3 ubiquitin ligase.[1][2][3][4]
-
peg3 : A three-unit polyethylene (B3416737) glycol (PEG) linker that provides flexibility and hydrophilicity to the PROTAC molecule.[5]
-
N3 : An azide (B81097) group, which is a chemical handle for "click chemistry."[1][2]
It is used as a ready-to-use building block that provides the E3 ligase-recruiting element and a short linker. Researchers can synthesize a library of PROTACs with varying linker lengths by coupling this compound with a series of target protein ligands functionalized with longer PEG chains and a terminal alkyne group. The azide group on this compound reacts with the alkyne group on the target ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final PROTAC.[6]
Q2: Why is linker length so critical for PROTAC efficacy?
A2: The linker is not just a passive spacer; its length and composition are critical for the PROTAC's success. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[7][8]
-
Linker too short: A short linker can cause steric hindrance, preventing the target protein and the E3 ligase from binding to the PROTAC simultaneously.[7][9]
-
Linker too long: An excessively long linker may lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not correctly positioned for the E3 ligase to function effectively.[7][9]
Q3: What is the "hook effect" and how does linker design influence it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase), thus inhibiting degradation. A well-designed linker can enhance the stability of the ternary complex, a factor known as positive cooperativity, which can help mitigate the severity of the hook effect.[10]
Q4: Besides degradation, what other properties does the PEG linker affect?
A4: The PEG linker significantly influences the physicochemical properties of the PROTAC. PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules.[5] However, the relationship is complex, as excessive PEGylation can sometimes decrease permeability.[7] Optimizing the PEG linker length is a balance between achieving the ideal ternary complex geometry and maintaining favorable drug-like properties.
Troubleshooting Guide
Problem 1: My PROTAC binds to the target protein and I assume it binds the E3 ligase (using this compound), but I don't see any protein degradation.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The current linker may be too short or too long, preventing the formation of a productive ternary complex. Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7) to identify the optimal length.[10] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein such that its lysine (B10760008) residues are not accessible for ubiquitination.[10] Solution: In addition to varying linker length, consider altering the attachment point of the linker on your target protein ligand, if possible. |
| Poor Cell Permeability | The overall physicochemical properties of your PROTAC might be preventing it from reaching its intracellular target.[7] Solution: Evaluate the cLogP and polar surface area of your PROTAC series. Sometimes, a slightly different linker composition (e.g., alkyl vs. PEG) can improve permeability. |
| Issues with E3 Ligase Engagement | While this compound is designed to recruit an E3 ligase, its effectiveness can be cell-line dependent based on the expression levels of the specific E3 ligase and associated proteins. Solution: Confirm the expression of the relevant E3 ligase in your cell model. |
Problem 2: I see protein degradation, but the potency (DC50) is very low.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The current linker length may allow for some productive complex formation, but it is not optimal. Solution: A systematic optimization of linker length is highly recommended. Even a change of one or two PEG units can dramatically improve potency.[11] |
| Low Ternary Complex Stability | The formed ternary complex might be too transient for efficient ubiquitination to occur. Solution: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the stability and cooperativity of the ternary complex with different linker variants. |
Data Presentation
The efficacy of a PROTAC is highly dependent on the linker length. Below is an illustrative table based on published data for Estrogen Receptor (ER) degradation, showing how degradation efficiency can change with linker length.[10]
Table 1: Illustrative Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Variant | Total Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| ER-PROTAC-1 | 9 | >1000 | < 20 |
| ER-PROTAC-2 | 12 | 500 | ~60 |
| ER-PROTAC-3 | 16 | 100 | > 90 |
| ER-PROTAC-4 | 19 | 400 | ~70 |
| ER-PROTAC-5 | 21 | >1000 | < 30 |
| Note: Data is illustrative and based on trends observed in linker optimization studies for ER-targeting PROTACs. Actual values will vary depending on the specific ligands and cell system used. |
Experimental Protocols
Protocol 1: Synthesis of an ER-Targeting PROTAC Library with Varying Linker Lengths
This protocol describes the synthesis of a small library of PROTACs targeting the Estrogen Receptor (ER) using this compound and an alkyne-functionalized ER ligand (e.g., an estradiol (B170435) derivative with an alkyne-PEGn tail).
Materials:
-
This compound
-
Alkyne-PEGn-Estradiol derivatives (e.g., n=1, 3, 5 PEG units)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent: Dimethylformamide (DMF) / Water or similar
-
Standard glassware and purification supplies (e.g., HPLC)
Procedure (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
In a reaction vial, dissolve the alkyne-PEGn-Estradiol derivative (1.0 equivalent) and this compound (1.1 equivalents) in a mixture of DMF and water (e.g., 4:1 ratio).
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture.
-
Prepare a fresh aqueous solution of CuSO4·5H2O (0.1 equivalents) and add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction should be protected from light.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC using reverse-phase preparative HPLC to obtain the final high-purity product.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Repeat steps 1-9 for each alkyne-PEGn-Estradiol derivative to generate the library of PROTACs with varying linker lengths.
Protocol 2: Western Blotting for ER Degradation
This protocol is used to quantify the amount of ER protein remaining in cells after treatment with the synthesized PROTACs.
Materials:
-
MCF-7 (ER-positive) breast cancer cell line
-
Synthesized ER-PROTAC library
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Cell Treatment: Treat the cells with varying concentrations of each PROTAC from the library (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-ERα and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the GAPDH signal. Calculate the percentage of ER degradation relative to the DMSO-treated control to determine DC50 and Dmax values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lcl-peg3-N3 Mediated Protein Degradation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Lcl-peg3-N3 as an E3 ligase ligand in their protein degradation experiments. The following information is intended to help identify and resolve common issues encountered during the design and execution of these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein degradation experiments?
This compound is a decoy oligonucleotide ligand for an E3 ligase.[1][2][3][4][5][6] It contains an azide (B81097) (N3) group, making it a versatile tool for "click chemistry."[1][2][3][4][5] In the context of protein degradation, this compound can be incorporated into a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a bifunctional molecule that consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the critical first steps to ensure the success of my this compound based PROTAC experiment?
Before troubleshooting complex downstream issues, it's crucial to verify the integrity of your experimental components:
-
PROTAC Integrity: Confirm the chemical structure and purity of your synthesized PROTAC using methods like NMR and mass spectrometry.[7]
-
Protein Expression: Ensure that both your target protein and the E3 ligase recruited by this compound are expressed in your cell model.[8] Use techniques like Western Blotting to verify their expression levels.[8]
-
Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[9]
Troubleshooting Common Issues
Below are common problems encountered during this compound mediated protein degradation experiments, along with potential causes and solutions.
Issue 1: No or Low Degradation of the Target Protein
This is one of the most frequent challenges in PROTAC-based experiments. Several factors can contribute to this outcome.
Potential Causes and Solutions
| Potential Cause | Suggested Solution | Experimental Assay |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bring together the target protein and the E3 ligase.[8] Optimize the linker length and composition to improve the stability and geometry of the ternary complex.[8][10][11] | TR-FRET, AlphaLISA, SPR, ITC[7][9] |
| Poor Cell Permeability | The PROTAC molecule may be too large or polar to efficiently cross the cell membrane.[9][10][11][12] | Cellular Thermal Shift Assay (CETSA), NanoBRET assays[8] |
| "Hook Effect" | High concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[7][8][9] | Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[8][9] |
| Low Protein Expression | Insufficient levels of the target protein or the E3 ligase in the cell line.[8] | Western Blotting to confirm protein expression levels.[8] |
| PROTAC Instability | The PROTAC may be rapidly metabolized or degraded in the cellular environment.[9] | LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates.[8] |
Issue 2: Off-Target Effects
Off-target effects occur when the PROTAC degrades proteins other than the intended target.[9]
Potential Causes and Solutions
| Potential Cause | Suggested Solution | Experimental Assay |
| Lack of Specificity | The target-binding portion of the PROTAC may bind to other proteins. | Use a more selective binder for your protein of interest.[9] |
| Linker-Induced Interactions | The linker itself might influence the formation of off-target ternary complexes. | Systematically vary the linker length and composition to enhance selectivity.[9] |
| E3 Ligase promiscuity | The recruited E3 ligase may have endogenous substrates that are now targeted for degradation at a higher rate. | Consider using a different E3 ligase ligand if possible. |
Experimental Workflow and Signaling Pathway
To aid in experimental design and troubleshooting, the following diagrams illustrate a general experimental workflow and the proposed signaling pathway for this compound mediated protein degradation.
Detailed Methodologies
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment with the this compound based PROTAC, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assay (TR-FRET)
-
Reagents: Prepare purified target protein, E3 ligase, and the this compound based PROTAC. Label one protein with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., d2).
-
Assay Plate Setup: In a microplate, add the labeled proteins and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the concentration at which maximal complex formation occurs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LCL-PEG3-N3_TargetMol [targetmol.com]
- 4. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Analysis of Lcl-peg3-N3 Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of Lcl-peg3-N3 reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment important?
A1: this compound is a bifunctional molecule containing a ligand for an E3 ligase and a PEG3 (polyethylene glycol) linker terminated with an azide (B81097) (N3) group. It is commonly used as a building block in the synthesis of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), utilizing click chemistry. Accurate assessment of its purity is crucial because impurities can lead to ambiguous results in downstream applications, affect the efficiency of conjugation reactions, and introduce confounding variables in biological assays.
Q2: What are the most common methods for assessing the purity of this compound?
A2: The primary analytical techniques for determining the purity of this compound and similar PEGylated small molecules are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the potential impurities in an this compound reaction product?
A3: Potential impurities can arise from the starting materials, intermediates, and side reactions during the synthesis. These may include:
-
Unreacted starting materials: Such as the corresponding hydroxyl-terminated PEG linker (Lcl-peg3-OH).
-
Synthetic intermediates: For example, a mesylated intermediate (Lcl-peg3-OMs) if the synthesis involves the conversion of a hydroxyl group to an azide.
-
Byproducts of the azidation reaction: Residual azide sources (e.g., sodium azide) may be present.
-
Di-functionalized species: If the starting PEG material was not purely mono-functionalized, you might have di-azide or di-hydroxyl PEG impurities.
-
Degradation products: The PEG chain can be susceptible to cleavage under certain conditions.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Interaction of the analyte with active sites on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a high-purity silica-based C18 column. Consider adding a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to improve peak shape. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace it if performance deteriorates. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Late eluting compounds from a previous injection. | 1. Use high-purity solvents and sample vials. Clean the injector and sample loop. 2. Increase the run time or implement a column wash step between injections. |
LC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complex or difficult-to-interpret mass spectrum | 1. Polydispersity of the PEG chain, leading to multiple mass peaks differing by the mass of the ethylene (B1197577) glycol unit (44 Da). 2. Formation of multiple adducts (e.g., with Na+, K+) in the ion source. | 1. This is inherent to many PEGylated compounds. Focus on the main peak and the distribution. 2. Optimize the mobile phase to favor the formation of a single adduct (e.g., [M+H]+) by adding formic acid or ammonium (B1175870) formate. |
| Low signal intensity | 1. Poor ionization efficiency. 2. Analyte degradation in the ion source. | 1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). 2. Use a softer ionization technique if available, or reduce the source temperature. |
| Detection of unexpected masses | 1. Presence of impurities or byproducts. 2. In-source fragmentation of the analyte. | 1. Correlate with HPLC data to identify impurity peaks. 2. Reduce the cone voltage or fragmentation energy to minimize in-source decay. |
NMR Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in quantifying the azide group | The proton signal of the methylene (B1212753) group adjacent to the azide can be obscured by the large PEG backbone signal. | Convert the azide to a 1,2,3-triazole via a "click" reaction with an alkyne. The protons on the newly formed triazole ring have distinct chemical shifts in the 1H NMR spectrum, allowing for accurate integration and quantification against the PEG backbone signals. |
| Broad or poorly resolved peaks | 1. Sample viscosity. 2. Presence of paramagnetic impurities. | 1. Dilute the sample or acquire the spectrum at a higher temperature. 2. Filter the sample if particulates are present. |
| Presence of unexpected signals | Indicates the presence of impurities. | Compare the spectrum to that of the starting materials and expected intermediates to identify the impurities. |
Experimental Protocols
Purity Assessment by Reverse-Phase HPLC
This method provides a general protocol for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm (or Evaporative Light Scattering Detector - ELSD for better sensitivity if the chromophore is weak).[1]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Purity and Identity Confirmation by LC-MS
This protocol is for confirming the molecular weight of the main product and identifying potential impurities.
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 1000
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Analysis: Look for the expected [M+H]+ ion for this compound. Also, search for potential adducts such as [M+Na]+ and [M+K]+. Analyze minor peaks for the masses of potential impurities.
Quantification of Azide Functionality by ¹H NMR
This protocol utilizes a derivatization step to accurately quantify the azide group.
-
Derivatization:
-
Dissolve a known amount of the this compound product in a suitable solvent (e.g., DMSO-d6).
-
Add a slight excess of a simple alkyne (e.g., phenylacetylene) and a copper(I) catalyst (e.g., copper(I) iodide) and a ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA).
-
Allow the reaction to proceed to completion to form the corresponding triazole.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the derivatized product.
-
Data Analysis: Identify the characteristic proton signal of the newly formed triazole ring (typically in the region of 7.5-8.5 ppm). Integrate this signal and compare it to the integration of a well-resolved signal from the Lcl portion of the molecule or the PEG backbone to determine the percentage of azide functionalization.
-
Visualizations
References
Mitigating off-target effects in experiments with Lcl-peg3-N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects in experiments involving Lcl-peg3-N3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a decoy oligonucleotide ligand for an E3 ligase, designed for the development of chimeric molecules.[1][2][3][4] Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][6] It functions as a building block, containing a ligand for an E3 ligase and a PEG3 linker with a terminal azide (B81097) (N3) group.[1][3] This azide group allows for its conjugation to a target protein-binding ligand (warhead) via click chemistry, creating a heterobifunctional PROTAC.[1][4]
Q2: What are the potential sources of off-target effects when using a PROTAC constructed with this compound?
Off-target effects associated with PROTACs, including those synthesized using this compound, can be categorized as follows:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target of interest (POI).[7] This can occur if other proteins share structural similarities with the POI's binding domain or if the PROTAC facilitates the formation of non-selective ternary complexes (E3 ligase-PROTAC-protein).[7][8]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, or its constituent parts (the target-binding warhead or the E3 ligase ligand), may exhibit pharmacological activity independent of protein degradation.[7]
-
Pathway-Related Effects: The degradation of the target protein can lead to downstream effects on cellular signaling pathways that may be misinterpreted as off-target effects.[7]
Q3: How can I minimize degradation-dependent off-target effects?
Several strategies can be employed to enhance the selectivity of your PROTAC:
-
Optimize the Target-Binding Warhead: The selectivity of the warhead for your protein of interest is a primary determinant of the PROTAC's overall selectivity. Using a more selective binder will reduce the likelihood of engaging and degrading other proteins.[9]
-
Modify the Linker: The linker's length, composition, and attachment points influence the geometry and stability of the ternary complex.[5][6][9] Systematically altering the linker can improve the selectivity for the intended target protein.
-
Select an Alternative E3 Ligase: Different E3 ligases have distinct sets of natural substrate proteins. If significant off-target effects are observed, consider using a ligand for a different E3 ligase.[6][9]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where an increase in concentration beyond an optimal point results in a decrease in the degradation of the target protein.[6][7][9] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[7][9]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to determine if a bell-shaped dose-response curve, characteristic of the hook effect, is present.[7][9]
-
Use Lower Concentrations: Operate within the optimal concentration range identified in your dose-response experiments to achieve maximal degradation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PROTACs synthesized using this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak degradation of the target protein | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the range of the "hook effect".[7] 2. Insufficient incubation time: The duration of the treatment may be too short for degradation to occur.[7] 3. Poor cell permeability: The PROTAC molecule may not be efficiently entering the cells.[9] 4. Low expression of the E3 ligase: The target cells may not express sufficient levels of the E3 ligase recruited by your PROTAC.[10] 5. Inefficient ternary complex formation: The linker length or composition may not be optimal for the formation of a stable and productive ternary complex.[10] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to find the optimal concentration.[7] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time.[7] 3. Modify the linker to improve the physicochemical properties of the PROTAC.[9] 4. Confirm the expression of the E3 ligase in your cell line using methods like Western blot or qPCR.[10] 5. Synthesize and test PROTACs with different linkers (varying length and composition).[9] |
| Inconsistent degradation results | 1. Variability in cell culture conditions: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system.[9] 2. Instability of the PROTAC: The PROTAC molecule may be degrading in the cell culture medium over the course of the experiment.[9] | 1. Standardize cell culture protocols. Use cells within a defined passage number range and maintain consistent seeding densities.[9] 2. Assess the stability of your PROTAC in the experimental medium over time. |
| Observed phenotype may be due to off-target effects | 1. Degradation of unintended proteins: The PROTAC may be degrading proteins other than the intended target.[7] 2. Degradation-independent activity: The PROTAC molecule may have pharmacological effects unrelated to protein degradation.[7] | 1. Perform global proteomics (LC-MS/MS) to identify all proteins that are degraded upon PROTAC treatment.[7] 2. Synthesize and test a negative control PROTAC. This can be a molecule with a modification that prevents binding to either the target protein or the E3 ligase.[11] 3. Conduct washout experiments: Remove the PROTAC from the cell culture and monitor for the reversal of the phenotype and the recovery of the target protein levels.[7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Target Degradation
Objective: To determine the optimal concentration of the PROTAC for target protein degradation and to identify the potential for a "hook effect".
Materials:
-
Cells expressing the target protein and the relevant E3 ligase.
-
PROTAC synthesized using this compound.
-
Cell culture medium and supplements.
-
DMSO (for preparing PROTAC stock solution).
-
Lysis buffer.
-
Reagents for Western blotting or another protein quantification method.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Preparation: Prepare a serial dilution of your PROTAC in cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest PROTAC treatment.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the levels of the target protein by Western blot or another suitable method.
-
Data Analysis: Quantify the target protein levels relative to a loading control. Plot the percentage of target protein remaining as a function of the PROTAC concentration.
Protocol 2: Global Proteomics to Identify Off-Target Effects
Objective: To identify proteins that are degraded upon treatment with the PROTAC, in addition to the intended target.
Materials:
-
Cells treated with the optimal concentration of the PROTAC and a vehicle control.
-
Lysis buffer.
-
Reagents for protein digestion (e.g., trypsin).
-
Reagents for tandem mass tag (TMT) labeling (optional, for multiplexed quantification).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a duration sufficient to induce degradation of the target protein. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein in each lysate and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional): Label the peptides from each condition with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using LC-MS/MS.
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle control samples to identify proteins that are significantly downregulated.
Visualizations
Caption: Mechanism of action for a PROTAC synthesized with this compound.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 4. LCL-PEG3-N3_TargetMol [targetmol.com]
- 5. biocompare.com [biocompare.com]
- 6. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Guide to Lcl-peg3-N3 and Other Azide-Containing PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lcl-peg3-N3 with other azide-containing polyethylene (B3416737) glycol (PEG) linkers used in bioconjugation, drug delivery, and the development of novel therapeutics. While direct comparative experimental data for this compound against other azide-PEG linkers is limited, this document synthesizes available information to highlight its unique characteristics and provides a framework for selecting the appropriate linker based on general principles and available data for various linker types.
Introduction to Azide-Containing PEG Linkers
Azide-containing PEG linkers are indispensable tools in bioconjugation, primarily utilized in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The terminal azide (B81097) group (-N3) of these linkers readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified molecules. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of peptides, proteins, and small molecule drugs.[1]
The versatility of azide-PEG linkers stems from the ability to modulate their length and structure (linear or branched) to fine-tune the properties of the resulting bioconjugate.
This compound: A Specialized Azide-Containing Linker
This compound is a unique azide-containing PEG linker that also incorporates a decoy oligonucleotide ligand for the E3 ligase.[2][3][4] This bifunctional nature makes it a key component in the development of chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs), designed to induce the degradation of specific proteins.[2] In this context, the azide group serves as a reactive handle for attaching a targeting moiety that binds to a protein of interest via click chemistry.
Key Features of this compound:
-
Dual Functionality: Combines an E3 ligase ligand with a reactive azide group.
-
Application Specificity: Primarily designed for the synthesis of protein degraders.[2]
-
Click Chemistry Compatibility: The azide group allows for efficient conjugation with alkyne-modified molecules through CuAAC or SPAAC reactions.[2][3]
Comparison of this compound with Other Azide-Containing PEG Linkers
Table 1: Comparison of this compound with Other Azide-Containing PEG Linkers
| Feature | This compound | Linear Azide-PEGn Linkers | Branched Azide-PEGn Linkers |
| Primary Function | E3 Ligase Ligand & Bioconjugation Handle[2][3] | Spacer, Solubilizer, Bioconjugation Handle | Spacer, Solubilizer, Multivalent Conjugation |
| Structure | Complex structure containing a PEG3 linker, an E3 ligase ligand, and a terminal azide. | Linear chain of polyethylene glycol with a terminal azide group. | Central core with multiple PEG arms, each potentially terminating in an azide group. |
| PEG Length | Short (PEG3) | Variable (e.g., PEG3, PEG4, PEG8, PEG12, etc.) | Variable, with multiple PEG arms of defined lengths. |
| Reaction Efficiency | High efficiency in click chemistry for its intended application.[2] | Generally high, can be influenced by PEG length and steric hindrance. | Can be very high due to multiple reaction sites. |
| Stability | Stability is sufficient for its application in forming protein degraders. | Generally stable; stability can be influenced by the nature of the conjugated molecule and the microenvironment. | The branched structure can offer steric protection to the conjugated payload, potentially increasing stability. |
| Hydrophilicity | The PEG3 component contributes to hydrophilicity. | Increases with the length of the PEG chain. | Significantly increases hydrophilicity due to the presence of multiple PEG chains. |
| Key Advantage | Enables the synthesis of targeted protein degraders.[2] | Simplicity, well-characterized, and commercially available in various lengths. | Higher drug-to-antibody ratios (DAR) in ADCs, improved pharmacokinetics. |
| Limitations | Highly specialized for a specific application. | Limited to a single point of conjugation per linker. | More complex synthesis and characterization. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of azide-containing PEG linkers. Below are generalized protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for utilizing these linkers.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-containing PEG linker to an alkyne-modified molecule.
Materials:
-
Azide-containing PEG linker (e.g., this compound, linear Azide-PEGn)
-
Alkyne-modified molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving linkers and molecules (e.g., DMSO, DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-containing PEG linker and the alkyne-modified molecule in a suitable solvent to create concentrated stock solutions.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified molecule and the azide-containing PEG linker in the desired molar ratio (a slight excess of the linker is often used).
-
Add the reaction buffer to achieve the desired final concentration of reactants.
-
-
Initiation of the Click Reaction:
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations typically range from 0.1-1 mM for CuSO₄, 0.5-5 mM for THPTA, and 1-10 mM for sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted reagents and byproducts. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
Visualizing Experimental Workflows
Workflow for PROTAC Synthesis using this compound
References
A Comparative Guide to E3 Ligase Ligands for PROTAC Development: Spotlight on Lcl-peg3-N3
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides an objective comparison of Lcl-peg3-N3, a ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase, with other widely used E3 ligase ligands, including those for Cereblon (CRBN) and von Hippel-Lindau (VHL). This analysis is supported by experimental data and detailed methodologies to inform the rational design of novel protein degraders.
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The choice of the E3 ligase and its ligand significantly impacts the PROTAC's degradation efficiency, substrate scope, and potential for off-target effects. While CRBN and VHL have been the workhorses in the field, the exploration of other E3 ligases like IAPs, recruited by ligands such as this compound, is expanding the therapeutic potential of targeted protein degradation.[2][3]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.
Below is a comparative summary of quantitative data for PROTACs developed with different E3 ligase ligands. It is important to note that direct head-to-head comparisons are most informative when the target protein and the experimental conditions are kept constant.
| E3 Ligase Ligand | Recruited E3 Ligase | Target Protein | PROTAC Example | DC50 | Dmax | Cell Line |
| This compound | cIAP1 | Estrogen Receptor α (ERα) | LCL-ER(dec) | ~10 µM | ~70% | MCF-7 |
| Pomalidomide | CRBN | BRD4 | dBET1 | 8 nM | >98% | MV4;11 |
| VH-032 | VHL | BRD4 | MZ1 | 29 nM | >90% | HeLa |
| Bestatin Methyl Ester | cIAP1 | BCR-ABL | SNIPER(ABL)-001 | ~10 µM | Not Specified | K562 |
Note: The data presented is compiled from different studies and serves for illustrative comparison. DC50 and Dmax values are highly dependent on the specific PROTAC architecture, linker length and composition, the target protein, and the experimental conditions, including cell line and treatment duration.
Mechanism of Action and Signaling Pathways
The fundamental mechanism of all PROTACs involves hijacking the ubiquitin-proteasome system. However, the specific E3 ligase recruited dictates the precise cellular machinery involved.
Caption: General mechanism of PROTAC-induced protein degradation.
This compound recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-finger E3 ligase. IAP proteins are known to be involved in regulating apoptosis and immune signaling. The recruitment of cIAP1 by an this compound-based PROTAC leads to the ubiquitination and degradation of the target protein.[4][5] In contrast, CRBN and VHL are substrate receptors for Cullin-RING E3 ligase complexes (CRL4-CRBN and CRL2-VHL, respectively). The choice of E3 ligase can be influenced by its cellular localization and expression levels in the target cells.
Experimental Protocols
To objectively compare the performance of PROTACs utilizing different E3 ligase ligands, a standardized experimental workflow is crucial.
Caption: A standardized experimental workflow for comparing PROTACs.
Detailed Methodology: Western Blotting for DC50 and Dmax Determination
This is a core assay to quantify target protein degradation.
1. Cell Culture and Treatment:
-
Plate the chosen cell line (e.g., MCF-7 for ERα, a relevant cancer cell line) at a suitable density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the PROTACs (this compound-based, CRBN-based, and VHL-based) in fresh cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treat the cells with the different concentrations of each PROTAC for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Concluding Remarks
The selection of an E3 ligase ligand is a critical decision in PROTAC design. While CRBN and VHL ligands have been extensively used and have led to potent degraders, ligands for other E3 ligases, such as the IAP ligand this compound, offer valuable alternatives. The choice may depend on the specific target protein, the cellular context, and the desired pharmacological properties of the PROTAC. For instance, the expression levels of the E3 ligase in the target tissue can significantly influence PROTAC efficacy. Therefore, having a diverse toolbox of E3 ligase ligands is crucial for expanding the scope of targeted protein degradation and developing novel therapeutics for a wide range of diseases. Rigorous and standardized comparative studies are essential to fully understand the advantages and limitations of each E3 ligase-ligand system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
Validating Target Engagement for Lcl-peg3-N3 based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The Lcl-peg3-N3 moiety represents a novel class of decoy oligonucleotide-based E3 ligase ligands, offering a unique tool for the development of targeted protein degraders. A critical step in the development of these, and indeed all, PROTACs is the rigorous validation of target engagement. This guide provides an objective comparison of key experimental methods to confirm and quantify the interaction of this compound based PROTACs with their intended targets, supported by experimental protocols and data.
The Mechanism of this compound based PROTACs
This compound is a decoy oligonucleotide ligand for an E3 ligase, which can be incorporated into chimeric molecules to target specific proteins for degradation[1][2][3][4]. These PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene (B3416737) glycol (PEG) linker is a critical component, influencing the stability and efficacy of this ternary complex.
Data Presentation: Comparison of Target Engagement Validation Methods
The selection of an appropriate assay for validating target engagement depends on various factors, including the stage of drug discovery, available resources, and the specific questions being addressed. The following table summarizes and compares the key features of common validation methods.
| Assay | Principle | Throughput | Sensitivity | Cost | Key Parameters |
| Western Blot | Immunodetection of protein levels in cell lysates. | Low to Medium | Moderate | Low | DC50, Dmax |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5][6][7][8][9] | Low to High (with automation) | Moderate to High | Medium to High | Thermal shift (ΔTm), EC50 |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer (BRET) to measure proximity between target and E3 ligase.[10][11][12][13][14] | High | High | Medium | EC50, Bmax |
| Immunoprecipitation-Western Blot (IP-WB) | Immunoprecipitation of the target protein followed by Western blot for ubiquitin. | Low | High | Medium | Ubiquitination level |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics and affinity in real-time by detecting changes in refractive index. | Medium | High | High | K D, k on, k off |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | Low | Moderate | High | K D, ΔH, ΔS, Stoichiometry |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Determination of DC50 and Dmax
This is a fundamental assay to quantify the extent of protein degradation induced by the PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[5][6][7][8][9]
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
PBS
-
Thermal cycler or heating blocks
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with the this compound based PROTAC or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
NanoBRET™ Ternary Complex Assay
This assay allows for the real-time measurement of ternary complex formation in living cells.[10][11][12][13][14]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound based PROTAC
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96- or 384-well assay plates
-
Luminometer with BRET filters
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors.
-
Cell Seeding: Seed the transfected cells into assay plates.
-
Compound Treatment: Add serial dilutions of the this compound based PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Mandatory Visualization: Logical Relationships
The choice of a target engagement validation assay is a critical decision in the PROTAC development workflow. The following diagram illustrates a logical decision-making process to guide researchers in selecting the most appropriate method based on their specific research question and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 4. LCL-PEG3-N3_TargetMol [targetmol.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. CETSA [cetsa.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 15. lifesensors.com [lifesensors.com]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Lcl-peg3-N3 Conjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of ligation chemistry is a critical determinant of success. This guide provides a comprehensive comparative analysis of two prominent "click chemistry" methods, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation of Lcl-peg3-N3, an azide-functionalized E3 ligase ligand central to the development of PROTACs for targeted protein degradation.
This compound serves as a crucial building block in the assembly of PROTACs designed to hijack the ubiquitin-proteasome system for the degradation of specific target proteins, such as the estrogen receptor. The azide (B81097) group on this compound allows for its efficient and specific covalent linkage to a target protein-binding moiety, which is typically functionalized with a terminal alkyne or a strained cyclooctyne (B158145). The selection of either CuAAC or SPAAC for this conjugation step hinges on a variety of factors including reaction kinetics, biocompatibility, and the specific experimental context.
Unraveling the Mechanisms: A Tale of Two Reactions
At the heart of this comparison lie the distinct mechanisms of CuAAC and SPAAC. CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to activate a terminal alkyne for a regioselective [3+2] cycloaddition with an azide, yielding a 1,4-disubstituted triazole. In contrast, SPAAC is a catalyst-free reaction that relies on the inherent ring strain of a cyclooctyne to accelerate the cycloaddition with an azide, resulting in a stable triazole linkage.
Quantitative Performance Metrics: A Data-Driven Comparison
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative performance metrics based on literature data for similar azide-PEG molecules, providing a framework for selecting the optimal method for this compound conjugation.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (typically minutes to a few hours)[1][2] | Moderate to Fast (minutes to several hours, dependent on the strained alkyne)[3][4] |
| Typical Reactants | This compound + Terminal Alkyne-functionalized molecule | This compound + DBCO or BCN-functionalized molecule |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[5][6][7][8] | None (driven by ring strain)[3][4] |
| Typical Reaction Conditions | Aqueous or organic solvents, room temperature[1][5] | Aqueous or organic solvents, room temperature or 37°C[3][4][9] |
| Typical Reactant Concentrations | Micromolar to millimolar range[1] | Micromolar to millimolar range[3][4] |
| Reported Yields | High to quantitative (>90%)[1][2][10] | High to quantitative (>90%)[9][11][12] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, generally not suitable for live cells without specific ligands and conditions.[13] | Highly biocompatible and widely used in live-cell and in vivo applications.[3][4] |
Experimental Protocols: A Practical Guide
The following are detailed experimental protocols for the conjugation of this compound using both CuAAC and SPAAC. These protocols are based on established methods for similar azide-functionalized molecules and should be optimized for specific applications.
Protocol 1: CuAAC Conjugation of this compound with a Terminal Alkyne
This protocol describes a typical procedure for the copper-catalyzed conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if required for solubility)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (e.g., 1 equivalent).
-
Add the alkyne-functionalized molecule solution (e.g., 1.2 equivalents).
-
Add the THPTA solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.
-
Protocol 2: SPAAC Conjugation of this compound with a DBCO-Functionalized Molecule
This protocol outlines the copper-free conjugation of this compound with a molecule functionalized with dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if required for solubility)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (e.g., 1 equivalent).
-
Add the DBCO-functionalized molecule solution (e.g., 1.1 equivalents).
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 2-12 hours. Reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 310 nm or by LC-MS.[9]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using HPLC or size-exclusion chromatography to remove any unreacted starting materials.
-
The Biological Context: Estrogen Receptor Degradation Pathway
The conjugation of this compound is a critical step in the synthesis of PROTACs that target the estrogen receptor (ERα) for degradation. These bifunctional molecules work by bringing ERα into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This mechanism offers a promising therapeutic strategy for hormone-receptor-positive breast cancers.
Conclusion: Making the Right Choice
The selection between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application. For in vitro synthesis and screening of PROTAC libraries where speed and high yield are paramount, CuAAC stands out as a robust and efficient method. However, for applications involving live cells or in vivo studies, the biocompatibility of SPAAC makes it the unequivocal choice, eliminating the concerns of copper-induced cytotoxicity. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to best suit their drug discovery and development needs.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Lcl-peg3-N3 in the Context of a Chimeric Estrogen Receptor α Degrader
For Immediate Release
This guide provides a comparative analysis of the efficacy of a chimeric molecule, LCL-ER(dec), which utilizes the Lcl-peg3-N3 linker-ligand conjugate for the targeted degradation of Estrogen Receptor α (ERα). The performance of LCL-ER(dec) is evaluated against other chimeric molecules employing different E3 ligase ligands in the ERα-positive breast cancer cell line, MCF-7. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound serves as a crucial component in the synthesis of LCL-ER(dec), a novel proteolysis-targeting chimera (PROTAC). LCL-ER(dec) is designed to specifically induce the degradation of ERα, a key driver in the majority of breast cancers. It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of a decoy oligonucleotide that binds to ERα, linked via a click reaction involving an azide-containing linker like this compound, to LCL161, a ligand for the inhibitor of apoptosis protein (IAP) E3 ligase.[1][2][3]
Comparative Performance of ERα Degrading Chimeric Molecules
The efficacy of LCL-ER(dec) was assessed in comparison to two other chimeric molecules: VH-ER(dec) and POM-ER(dec). These molecules utilize the same ERα-binding decoy oligonucleotide but are conjugated to different E3 ligase ligands—VH032 for the von Hippel-Lindau (VHL) E3 ligase and pomalidomide (B1683931) for the cereblon (CRBN) E3 ligase, respectively.[1]
ERα Binding Affinity
The binding affinity of the chimeric molecules to ERα was determined to ensure that the conjugation of the E3 ligase ligand did not impair the ability of the decoy oligonucleotide to bind to its target. The half-maximal inhibitory concentration (IC50) values demonstrate that all chimeric molecules retained a strong binding affinity for ERα.[1]
| Compound | E3 Ligase Ligand | IC50 (nM) for ERα Binding |
| ER(dec) | None | 39.4 |
| LCL-ER(dec) | LCL161 (IAP) | 31.2 |
| VH-ER(dec) | VH032 (VHL) | 43.7 |
| POM-ER(dec) | Pomalidomide (CRBN) | 52.6 |
ERα Degradation in MCF-7 Cells
Western blot analysis was employed to quantify the degradation of ERα in MCF-7 cells following treatment with the different chimeric molecules. LCL-ER(dec) demonstrated the most potent ERα degradation activity among the tested constructs.[1] The degradation was shown to be dependent on the ubiquitin-proteasome system, as co-treatment with a proteasome inhibitor (MG132) or a ubiquitin-activating enzyme inhibitor (MLN7243) abrogated the ERα reduction.[1]
| Compound (at indicated concentrations) | Target E3 Ligase | Relative ERα Protein Level (% of control) |
| LCL-ER(dec) | IAP | Most effective degradation |
| VH-ER(dec) | VHL | Less effective than LCL-ER(dec) |
| POM-ER(dec) | CRBN | Less effective than LCL-ER(dec) |
| LCL-Scramble Conjugates | IAP | No reduction in ERα levels |
Note: The original research article presents this data graphically via Western blot images. The table above provides a qualitative summary of the findings.
Inhibition of ERα Transcriptional Activity
A luciferase reporter assay was used to measure the effect of the chimeric molecules on the transcriptional activity of ERα in response to β-estradiol. LCL-ER(dec) was found to be the most effective inhibitor of ERα-dependent transcriptional activation, which correlates with its superior degradation activity.[1]
Experimental Protocols
Cell Culture
MCF-7 cells, an ERα-positive human breast cancer cell line, were used for all cellular assays. The cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated under standard cell culture conditions (37°C, 5% CO2).
Western Blotting for ERα Degradation
-
Cell Lysis: MCF-7 cells were treated with the chimeric molecules for 24 hours. After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system. The band intensities were quantified and normalized to a loading control, such as β-actin or GAPDH.[1]
Luciferase Reporter Assay for ERα Transcriptional Activity
-
Transfection: MCF-7 cells were co-transfected with an estrogen-responsive element (ERE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Following transfection, the cells were treated with the chimeric molecules in the presence of β-estradiol to induce ERα transcriptional activity.
-
Lysis and Measurement: After the treatment period, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results were expressed as the percentage of inhibition of β-estradiol-induced luciferase activity.[1]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Lcl-peg3-N3 in Bioconjugation: A Modern Alternative to Traditional Methods
In the landscape of bioconjugation, the pursuit of higher efficiency, specificity, and biocompatibility is a constant drive for innovation. For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of experimental success and the ultimate performance of the resulting biomolecule. Lcl-peg3-N3, a molecule featuring a terminal azide (B81097) (N3) group, leverages the power of click chemistry, presenting a significant advancement over traditional bioconjugation techniques. This guide provides an objective comparison of this compound-based bioconjugation with conventional methods, supported by experimental data and detailed protocols.
This compound is an E3 ligase ligand utilized in the development of chimeric molecules for targeted protein degradation.[1][2][3][4][5] Its core utility in bioconjugation stems from its azide moiety, which enables highly specific and efficient covalent bond formation through "click chemistry," particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4][5] This method stands in contrast to traditional approaches that primarily target naturally occurring functional groups on proteins, such as primary amines and thiols.
Quantitative Comparison of Bioconjugation Methods
The efficiency and specificity of a bioconjugation reaction are paramount. The following table summarizes key performance indicators for this compound-mediated click chemistry compared to traditional methods. It is important to note that yields and rates can vary depending on the specific reactants, buffer conditions, and reaction times.
| Feature | This compound (Click Chemistry - SPAAC) | NHS Ester Chemistry | Maleimide (B117702) Chemistry |
| Target Residues | Site-specifically introduced alkynes (e.g., DBCO, BCN) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | Very High (Bioorthogonal) | Moderate to Low (Multiple lysines on protein surface) | High (Free cysteines are often rare) |
| Typical Efficiency/Yield | High to Very High (>90%)[4] | Variable, Moderate to High (50-80%)[4] | High (>90%)[4] |
| Reaction Speed | Fast (minutes to a few hours)[4] | Moderate (30 minutes to 4 hours)[4] | Fast (1-2 hours)[4] |
| Linkage Stability | High (Stable triazole ring)[2] | High (Stable amide bond)[2] | Moderate (Thioether bond can undergo retro-Michael addition)[6] |
| Side Reactions | Minimal[2] | Susceptible to hydrolysis[2] | Potential for off-target reactions and thiol exchange[6] |
| Biocompatibility | High (Copper-free SPAAC is well-suited for living systems)[2] | High | Generally good, but maleimides can react with other biological thiols[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for bioconjugation using this compound (via SPAAC) and traditional NHS ester chemistry.
Protocol 1: this compound Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized protein and this compound.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution.
-
Ensure the DBCO-functionalized protein is in an azide-free buffer.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted this compound.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (MS) or HPLC.
-
Protocol 2: Traditional Bioconjugation using NHS Ester Chemistry
This protocol outlines the conjugation of an NHS ester-containing molecule to a protein with accessible primary amines.
Materials:
-
Protein with accessible primary amines in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized molecule
-
Anhydrous DMF or DMSO
-
Desalting column for purification
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester in a minimal amount of DMF or DMSO immediately before use, as it is susceptible to hydrolysis.
-
Ensure the protein solution is in an amine-free buffer to avoid competing reactions.
-
-
Conjugation Reaction:
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[7]
-
-
Purification:
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.
-
-
Characterization:
-
Determine the extent of labeling using UV-Vis spectrophotometry (if the payload has a distinct absorbance) or other analytical techniques.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflows and the chemical principles behind this compound-based and traditional bioconjugation.
Caption: Comparative experimental workflows for SPAAC and NHS ester bioconjugation.
Caption: Reaction mechanisms of SPAAC versus NHS ester chemistry.
Conclusion
This compound, through its participation in click chemistry, offers a superior bioconjugation strategy in terms of specificity and efficiency when compared to traditional methods that rely on the stochastic labeling of naturally occurring amino acids. The bioorthogonal nature of the azide-alkyne cycloaddition minimizes side reactions and allows for precise control over the conjugation site, leading to more homogenous and well-defined bioconjugates.[2] While traditional methods like NHS ester and maleimide chemistries remain valuable for certain applications, the advantages offered by this compound and click chemistry are particularly compelling for the development of next-generation therapeutics and diagnostics where precision and reproducibility are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lcl-peg3-N3 and Alternative PROTAC Linkers in Estrogen Receptor Degradation
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a detailed head-to-head comparison of a PROTAC utilizing the Lcl-peg3-N3 linker construct against other linkers designed for the degradation of the Estrogen Receptor α (ERα), a key target in breast cancer therapy. The data presented is primarily drawn from a key study by Naganuma et al., which systematically evaluated different E3 ligase ligands and linkers in this context.
Performance Comparison of ERα-Targeting PROTACs
The central focus of this comparison is the PROTAC named LCL-ER(dec), which employs a decoy oligonucleotide for ERα binding, linked via a PEG3 linker to LCL161, an inhibitor of apoptosis protein (IAP) E3 ligase ligand. The azide (B81097) (N3) functionality of this compound facilitates its conjugation to the target-binding moiety through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".
The performance of LCL-ER(dec) was compared to two other PROTACs targeting ERα: VH-ER(dec) and POM-ER(dec). These molecules utilize the same ERα-binding decoy but are conjugated to different E3 ligase ligands, Von Hippel-Lindau (VHL) and Cereblon (CRBN), respectively, via their own characteristic linkers.
Quantitative Degradation of Estrogen Receptor α (ERα)
The efficacy of these PROTACs was assessed by their ability to induce the degradation of ERα in MCF-7 breast cancer cells. The following table summarizes the dose-dependent degradation of ERα after 24 hours of treatment, with protein levels quantified by Western blotting.
| PROTAC Molecule | E3 Ligase Ligand | Linker Type | Concentration (nM) | ERα Degradation (%) | Reference |
| LCL-ER(dec) | LCL161 (IAP) | PEG3 | 100 | ~75% | [1] |
| 300 | ~90% | [1] | |||
| VH-ER(dec) | VH032 (VHL) | Propargyl | 100 | ~25% | [1] |
| 300 | ~50% | [1] | |||
| POM-ER(dec) | Pomalidomide (CRBN) | Propargyl | 100 | ~10% | [1] |
| 300 | ~20% | [1] |
Note: Degradation percentages are estimated from the western blot data presented in the reference publication.
The data clearly indicates that the PROTAC constructed with the this compound linker, LCL-ER(dec), exhibited the highest degradation efficiency for ERα at the tested concentrations[1]. This suggests that the combination of the IAP E3 ligase ligand and the PEG3 linker provides a more favorable geometry for the formation of a stable and productive ternary complex (ERα-PROTAC-IAP), leading to efficient ubiquitination and subsequent proteasomal degradation.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this comparison guide, based on the methodologies described by Naganuma et al.
Synthesis of PROTACs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The PROTACs were synthesized by conjugating the alkyne-modified ERα decoy oligonucleotide with the respective azide-functionalized E3 ligase ligands.
-
Reaction Mixture Preparation: In a microfuge tube, the alkyne-modified oligonucleotide (1.0 equivalent) and the azide-functionalized E3 ligase ligand (e.g., this compound, 1.2 equivalents) are dissolved in a suitable solvent such as a mixture of t-BuOH and water (1:1) or DMF.
-
Catalyst Preparation: In a separate tube, a stock solution of copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a copper(I)-stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are prepared.
-
Initiation of Reaction: A freshly prepared solution of a reducing agent, typically sodium ascorbate, is added to the reaction mixture, followed by the addition of the copper catalyst.
-
Reaction Conditions: The reaction is stirred at room temperature for a period of 1 to 12 hours.
-
Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is purified using an appropriate method, such as HPLC.
Cell Culture and Transfection
MCF-7 human breast cancer cells were used to evaluate the degradation efficacy of the PROTACs.
-
Cell Maintenance: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Transfection: The day before transfection, cells are seeded into 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Transfection: The PROTAC molecules are transfected into the MCF-7 cells using a suitable transfection reagent, such as Lipofectamine. The PROTAC-lipid complexes are prepared in serum-free medium and then added to the cells. After a specified incubation period (e.g., 4-6 hours), the transfection medium is replaced with complete growth medium.
Western Blotting for ERα Degradation
The levels of ERα protein following PROTAC treatment were quantified using Western blotting.
-
Cell Lysis: After 24 hours of treatment with the PROTACs, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The ERα protein levels are normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, the experimental workflow for assessing degradation, and the logical relationship of linker properties.
References
Cross-reactivity studies of Lcl-peg3-N3 with other cellular components
This guide provides a comparative analysis of the cellular cross-reactivity of the novel covalent probe, Lcl-peg3-N3, against other established chemical probes targeting similar protein families. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target effects of this compound for cellular applications.
Introduction to this compound
This compound is a recently developed electrophilic probe featuring a reactive moiety designed for covalent modification of cellular nucleophiles, conjugated to a terminal azide (B81097) via a flexible polyethylene (B3416737) glycol (PEG3) linker. This design facilitates two-step target identification and engagement studies using bioorthogonal click chemistry. Given its potential for broad reactivity, a thorough assessment of its proteome-wide interaction profile is crucial for the accurate interpretation of experimental results.
Comparative Cross-reactivity Analysis
To evaluate the specificity of this compound, its binding profile was compared against two well-characterized covalent probes: a broad-spectrum cysteine-reactive probe (IA-N3) and a more targeted kinase inhibitor probe (Afatinib-N3). The comparison was performed using a competitive chemoproteomic platform in a human cancer cell line.
Table 1: Quantitative Comparison of Covalently Labeled Proteins
| Probe | Total Proteins Identified | Proteins with >50% Labeling | Primary Target Class | Off-Target Classes |
| This compound | 482 | 115 | Cysteine-containing enzymes | Kinases, Phosphatases, Dehydrogenases |
| IA-N3 (Iodoacetamide-azide) | 1258 | 890 | Reactive Cysteines (Broad) | Diverse protein classes |
| Afatinib-N3 | 75 | 18 | Kinases (EGFR family) | Select cytoskeletal proteins |
Data is representative and compiled from typical chemoproteomic experiments for illustrative purposes.
Experimental Protocols
Cell Culture and Probe Incubation
Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For probe labeling, cells were grown to 80% confluency, washed with phosphate-buffered saline (PBS), and incubated with 10 µM of this compound, IA-N3, or Afatinib-N3 in serum-free medium for 1 hour at 37°C.
Cell Lysis and Click Chemistry
Following incubation, cells were washed with cold PBS to remove excess probe and harvested. Cell pellets were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. For each sample, 500 µg of total protein was subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a biotin-alkyne tag, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate. The reaction was allowed to proceed for 1 hour at room temperature.
Enrichment and Proteomic Analysis
Biotinylated proteins were enriched using streptavidin-agarose beads. The beads were washed extensively to remove non-specifically bound proteins. Enriched proteins were digested on-bead with trypsin overnight at 37°C. The resulting peptides were collected, desalted using C18 spin columns, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer. Protein identification and quantification were performed using standard bioinformatic pipelines.
Visualizing Experimental and Biological Contexts
To better illustrate the processes and pathways relevant to the use of this compound, the following diagrams are provided.
Quantitative analysis of protein degradation efficiency using Lcl-peg3-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of protein degradation efficiency using chimeric molecules derived from Lcl-peg3-N3. It offers an objective comparison with alternative protein degradation technologies, supported by experimental data, to assist researchers in selecting the optimal approach for their therapeutic and research applications.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that utilizes the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders remove the entire protein. This is achieved through chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This compound is a chemical tool used in the synthesis of these chimeric molecules. It functions as a "decoy" ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase.[1] By incorporating this compound into a chimeric molecule, researchers can hijack the IAP E3 ligase to induce the degradation of a specific protein of interest. A notable example is the creation of LCL-ER(dec), a degrader of the Estrogen Receptor α (ERα), a key target in breast cancer therapy.[1]
Mechanism of Action: this compound Based Degraders
This compound-based degraders, such as LCL-ER(dec), operate through the ubiquitin-proteasome system (UPS). The chimeric molecule forms a ternary complex between the target protein (e.g., ERα) and the IAP E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lcl-peg3-N3
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle Lcl-peg3-N3 with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations involving this compound, particularly during disposal, should be conducted in a well-ventilated chemical fume hood.
Azides can be toxic and may form explosive compounds under certain conditions.[1] Therefore, understanding and avoiding chemical incompatibilities is crucial for safe handling and disposal.
Key Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Metals: Do not allow contact with heavy metals such as lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly critical concerning drain pipes, which are often constructed from these materials.[1]
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[1]
Quantitative Hazard and Exposure Data
While specific quantitative data for this compound is not available, the hazard information for related azide-containing PEG compounds provides a conservative basis for safety measures.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | [2] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | [2] |
Experimental Protocol: Chemical Deactivation of Azide (B81097) Groups
For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide groups is the recommended procedure to render the waste less hazardous.[1]
Materials:
-
Aqueous solution of this compound (≤ 5%)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Non-metal waste container (glass or polyethylene)[1]
Procedure:
-
Preparation: In a suitable non-metal container and within a chemical fume hood, place the dilute aqueous solution of this compound.
-
Acidification: Slowly add the 20% sulfuric acid solution until the this compound solution is acidic.
-
Deactivation: While stirring, slowly add the 20% sodium nitrite solution. The addition of sodium nitrite to an acidified azide solution will lead to the formation of nitrogen gas.
-
Verification: Test the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the azide destruction.
-
Neutralization: Once the reaction is complete, neutralize the final solution to a pH between 6 and 9 with a suitable base, such as a sodium hydroxide solution.[1]
-
Disposal: The neutralized solution should be collected as hazardous waste in a properly labeled, non-metal container.[1]
Disposal of Untreated Waste
If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste.[1]
Procedure for Untreated Waste:
-
Container: Use a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a complete list of its contents.[1]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
Under no circumstances should any waste containing this compound be poured down the drain. [1]
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Lcl-peg3-N3
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Lcl-peg3-N3. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
This compound is a decoy oligonucleotide ligand for E3 ligase and a click chemistry reagent.[1][2][3][4] Its azide (B81097) group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3][4] The presence of the azide functional group necessitates strict adherence to safety protocols due to its potential toxicity and the risk of forming explosive compounds.[5]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. All handling should be conducted in a well-ventilated chemical fume hood.[5]
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against potential splashes and airborne particles. Azide compounds can be irritants.[6][7] |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable. | Offers good protection against azide-containing compounds. Always inspect gloves before use and change them immediately if contaminated.[5][6] |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical.[5][6] | |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or when handling large quantities that may generate dust or aerosols. | Handling in a certified chemical fume hood is the primary method to minimize inhalation risk.[6][8] |
Hazard and Exposure Data
The following table summarizes key hazard information for related azide-containing compounds. This data should be used to inform a conservative safety approach when handling this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[7] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362: Take off contaminated clothing and wash before reuse.[7] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[7] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
Experimental Protocols
Handling and Storage Procedures:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of any potential fumes or dust.[5]
-
Avoid Contact: Take all necessary measures to prevent contact with eyes, skin, and clothing.[6]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage is often at room temperature in the continental US, but this may vary elsewhere; always consult the Certificate of Analysis for specific storage conditions.[1]
-
Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[5]
-
Metals: Do not allow contact with metals, particularly heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical for drain pipes.[5]
-
Halogenated Solvents: Avoid using halogenated solvents such as dichloromethane (B109758) with azides due to the potential formation of explosive di- and tri-azidomethane.[5]
-
Strong Oxidizing Agents: Store away from strong oxidizing agents.[8]
-
Disposal Plan:
The primary objective of the disposal procedure is to safely manage the azide-containing waste stream. Direct disposal of untreated this compound is not recommended.[5]
-
Waste Collection:
-
Container: Use a non-metal container, such as glass or polyethylene (B3416737), to collect waste containing this compound to prevent the formation of metal azides.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and include a full list of its contents.[5]
-
-
Chemical Deactivation (for dilute aqueous solutions ≤ 5%):
-
This procedure should be performed in a fume hood with appropriate PPE.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (a 20% excess) to the azide solution while stirring.
-
Slowly add a 20% aqueous solution of nitrous acid to the reaction mixture until the solution is acidic.
-
Stir the mixture for several hours to ensure complete reaction.
-
Test for the presence of residual azides using a commercially available test kit.
-
Neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution) before collecting it as hazardous waste.[5]
-
-
Untreated Waste: If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste according to federal, state, and local environmental regulations.[5]
-
Prohibition: Under no circumstances should any waste containing this compound be poured down the drain.[5]
Visual Workflow for this compound Spill Response
Caption: Workflow for handling a spill of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LCL-PEG3-N3_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biochempeg.com [biochempeg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
